DYRKs-IN-1 hydrochloride
Description
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Properties
IUPAC Name |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN7O4.ClH/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20;/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHHYTUBPOMTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl2N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DYRKs-IN-1 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with particular activity against DYRK1A and DYRK1B.[1] The DYRK family of serine/threonine kinases plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[2][3] Dysregulation of DYRK activity has been implicated in several pathologies, such as neurodegenerative diseases like Alzheimer's and Down syndrome, as well as various cancers.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and impact on key signaling pathways.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of DYRK kinases. The DYRK family members are classified as dual-specificity kinases because they autophosphorylate a critical tyrosine residue in their activation loop, which is a prerequisite for their subsequent activity as serine/threonine kinases toward external substrates. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the transfer of phosphate (B84403) from ATP to the kinase's substrates, thereby inhibiting its downstream signaling functions.
Data Presentation
Biochemical and Cellular Activity
The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays.
| Target/Cell Line | Assay Type | Value | Reference |
| DYRK1A | Biochemical IC50 | 5 nM | [1] |
| DYRK1B | Biochemical IC50 | 8 nM | [1] |
| SW 620 (human colon tumor) | Cellular EC50 | 27 nM | [1] |
Note: A comprehensive public kinase selectivity profile for this compound is not currently available. While it is a potent inhibitor of DYRK1A and DYRK1B, its activity against a broader panel of kinases has not been widely published. Researchers should exercise caution and consider performing their own selectivity profiling for a thorough understanding of potential off-target effects.
Key Signaling Pathways Modulated by this compound
Inhibition of DYRK1A and DYRK1B by this compound can impact several critical signaling pathways implicated in cell growth, proliferation, and survival.
NFAT (Nuclear Factor of Activated T-cells) Signaling
DYRK1A is a known negative regulator of the NFAT family of transcription factors.[2] In resting cells, DYRK1A phosphorylates NFAT proteins, promoting their export from the nucleus and thus inhibiting their transcriptional activity. Upon cellular stimulation, the phosphatase calcineurin dephosphorylates NFAT, leading to its nuclear import and activation of target genes. By inhibiting DYRK1A, this compound can lead to increased nuclear localization and activity of NFAT, a pathway of significant interest in immunology and developmental biology.
Tau Phosphorylation
DYRK1A has been identified as a kinase that can phosphorylate the microtubule-associated protein Tau at several sites. Hyperphosphorylation of Tau is a hallmark of neurodegenerative diseases such as Alzheimer's disease. Inhibition of DYRK1A by compounds like this compound is therefore a therapeutic strategy being explored to reduce Tau pathology.
Experimental Protocols
The following are generalized protocols for key assays used to characterize this compound. Specific parameters may require optimization.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant human DYRK1A or DYRK1B
-
DYRKtide substrate (e.g., RRRFRPASPLRGPPK)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
P81 phosphocellulose paper
-
5% Orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, combine the recombinant DYRK kinase with the diluted inhibitor or vehicle control (DMSO).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for 20-30 minutes at 30°C.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Wash the P81 papers extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Assay for DYRK1A/B Inhibition (Western Blot)
This method assesses the ability of the inhibitor to block the phosphorylation of a known downstream target of DYRK1A/B in a cellular context.
Materials:
-
Cell line expressing the target of interest (e.g., SW 620)
-
This compound
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-DYRK1A/B, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against the phosphorylated substrate and total substrate. It is also advisable to probe for total DYRK1A/B to ensure the inhibitor does not alter its expression. Use a loading control to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of the phosphorylated substrate to the total substrate.
-
Calculate the EC50 value based on the dose-dependent inhibition of substrate phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of DYRK1A and DYRK1B in cellular signaling and disease. Its potent and specific inhibition of these kinases allows for the targeted modulation of downstream pathways, including NFAT signaling and Tau phosphorylation. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the activity and effects of this compound in their specific experimental systems. Further investigation into its comprehensive kinase selectivity will be crucial for its potential development as a therapeutic agent.
References
An In-Depth Technical Guide to the Targets of DYRKs-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[1] This family of serine/threonine kinases, which includes five members in humans (DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4), plays a crucial role in a wide array of cellular processes.[2] The DYRK family is part of the larger CMGC group of kinases, which also includes CDKs, MAPKs, GSKs, and CLKs.[3] Dysregulation of DYRK activity has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's, developmental disorders such as Down syndrome, and various forms of cancer.[4] As such, DYRK inhibitors, including this compound, are valuable tools for basic research and potential therapeutic development. This technical guide provides a comprehensive overview of the known targets of this compound, its quantitative inhibitory data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.
Primary Targets and In Vitro Potency
This compound primarily targets the Class I DYRK kinases, DYRK1A and DYRK1B, with high potency.[1][5] The in vitro inhibitory activity of this compound against these primary targets is summarized in the table below.
| Target | IC50 (nM) |
| DYRK1A | 5 |
| DYRK1B | 8 |
| Table 1: In vitro inhibitory potency of this compound against its primary targets.[1][5] |
Kinase Selectivity Profile
A comprehensive, publicly available kinome-wide selectivity profile (e.g., KINOMEscan) for this compound is not currently available. However, based on the analysis of other DYRK inhibitors, some level of cross-reactivity with other members of the CMGC kinase family can be anticipated due to structural similarities in their ATP-binding pockets.[6] Researchers should, therefore, exercise caution and are encouraged to perform their own selectivity profiling to fully characterize the off-target effects of this compound in their specific experimental context.
Signaling Pathways Modulated by this compound
By inhibiting DYRK1A and DYRK1B, this compound can modulate several critical cellular signaling pathways.
Cell Cycle Regulation
DYRK1A and DYRK1B are key regulators of the cell cycle, primarily by controlling the G1/S phase transition.[7] A key substrate in this pathway is Cyclin D1. DYRK1A/B-mediated phosphorylation of Cyclin D1 at Threonine 286 leads to its ubiquitination and subsequent proteasomal degradation.[7] Inhibition of DYRK1A/B by this compound is therefore expected to stabilize Cyclin D1 levels, potentially impacting cell cycle progression.
Neurodevelopment and Neurodegeneration
DYRK1A is heavily implicated in neurodevelopment and the pathology of neurodegenerative diseases. One of its critical substrates is the microtubule-associated protein Tau. Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles. DYRK1A can phosphorylate Tau at multiple sites, contributing to this pathology. Inhibition of DYRK1A by this compound may therefore reduce Tau hyperphosphorylation.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 of this compound against DYRK1A or DYRK1B.
Materials:
-
Recombinant human DYRK1A or DYRK1B
-
Suitable peptide substrate (e.g., a generic DYRK substrate peptide)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase reaction buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of the plate.
-
Prepare a master mix containing the DYRK kinase and its substrate in kinase reaction buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from a "no kinase" control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets like Cyclin D1 or Tau in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Cyclin D1 (Thr286), anti-total Cyclin D1, anti-phospho-Tau (specific site), anti-total Tau, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Scrape and collect the cell lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control.
Conclusion
This compound is a valuable research tool for investigating the roles of DYRK1A and DYRK1B in cellular physiology and disease. Its high potency makes it an effective inhibitor for both in vitro and cellular studies. While its primary targets are well-defined, further investigation into its comprehensive kinase selectivity profile is warranted to fully understand its cellular effects. The provided protocols offer a starting point for researchers to characterize the activity of this compound and to explore its impact on the signaling pathways regulated by the DYRK family of kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors as Potential Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
DYRKs-IN-1 Hydrochloride: A Technical Guide for Advancing Down Syndrome Pathophysiology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Down syndrome (DS), a genetic condition arising from the trisomy of chromosome 21, presents a complex array of physiological and cognitive challenges. A key molecular driver implicated in the neuropathology of DS is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is overexpressed due to the extra gene copy. This overexpression disrupts critical neuronal signaling pathways, contributing to intellectual disabilities and an increased risk of early-onset Alzheimer's disease. DYRKs-IN-1 hydrochloride has emerged as a potent and selective inhibitor of DYRK1A, offering a valuable chemical tool to dissect the kinase's role in DS pathophysiology and to explore potential therapeutic avenues. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, its impact on key signaling pathways, and detailed protocols for its application in preclinical DS models.
Introduction to DYRK1A in Down Syndrome
DYRK1A is a serine/threonine kinase that plays a pivotal role in neurodevelopment, including neurogenesis, neuronal differentiation, and synaptic plasticity.[1] In individuals with Down syndrome, the triplication of chromosome 21 leads to an approximately 1.5-fold increase in DYRK1A protein levels.[2] This gene dosage imbalance is a critical factor in the cognitive deficits and other neurological alterations observed in DS.[2][3] Overactive DYRK1A has been shown to disrupt several signaling cascades, making it a prime therapeutic target for mitigating the neurological symptoms of Down syndrome.[1][4]
This compound: A Potent DYRK1A Inhibitor
This compound is a small molecule inhibitor with high potency for DYRK1A and its close homolog DYRK1B.[1][5] Its hydrochloride salt form generally offers enhanced water solubility and stability, making it suitable for a range of experimental applications.[6]
Quantitative Inhibitor Data
The following tables summarize the in vitro potency of this compound in comparison to other notable DYRK1A inhibitors. This data is crucial for selecting the appropriate tool compound and for interpreting experimental outcomes.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Notable Targets (IC50/Ki in nM) |
| This compound | 5 [1][5][7] | 8 [1][5][7] | SW620 cell line EC50: 27[6] |
| EHT 1610 | 0.36[8] | 0.59[8] | - |
| Harmine | 80[9] | - | 5-HT2A receptor Ki: 397[7][8] |
| INDY | 240[8] | 230[8] | Ki for DYRK1A: 180[8] |
| GNF4877 | 6[8] | - | GSK3β IC50: 16[8] |
Note: A comprehensive kinase selectivity profile for this compound against a wide panel of kinases is not extensively available in the public domain. Researchers should consider performing their own selectivity profiling for their specific experimental context.
Key Signaling Pathways Modulated by DYRK1A
DYRK1A's pleiotropic effects are mediated through the phosphorylation of a diverse range of substrates. Understanding these pathways is fundamental to elucidating the mechanism of action of this compound in the context of Down syndrome.
NFAT Signaling Pathway
DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. It phosphorylates NFATc, promoting its export from the nucleus, thereby inhibiting NFAT-dependent gene transcription, which is critical for neuronal development.[2][9] Overexpression of DYRK1A in DS leads to a reduction in NFATc transcriptional activity.[2]
Tau Phosphorylation Pathway
DYRK1A is implicated in the hyperphosphorylation of the microtubule-associated protein Tau, a hallmark of Alzheimer's disease, which is prevalent in older individuals with Down syndrome.[10] DYRK1A can directly phosphorylate Tau at several disease-relevant sites.[10][11]
Cell Cycle Regulation
DYRK1A influences the cell cycle by phosphorylating key regulatory proteins. It can phosphorylate Cyclin D1, leading to its degradation, and p27Kip1, resulting in its stabilization.[12] This contributes to cell cycle exit and neuronal differentiation, processes that are dysregulated in the developing DS brain.[12]
Experimental Protocols
The following protocols provide a framework for utilizing this compound in key experimental paradigms for Down syndrome research.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (e.g., RRRFRPASPLRGPPK)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of a solution containing the DYRK1A enzyme and the DYRKtide substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay: Inhibition of Tau Phosphorylation in a Neuronal Cell Line
Objective: To assess the ability of this compound to inhibit DYRK1A-mediated Tau phosphorylation in a cellular context.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Transfection reagent
-
Plasmids encoding human Tau and DYRK1A
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Tau [specific sites], anti-total-Tau, anti-DYRK1A, anti-actin)
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Transfection:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Co-transfect cells with plasmids expressing human Tau and DYRK1A using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO (vehicle control) for an additional 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against specific phospho-Tau sites, total Tau, DYRK1A, and a loading control (e.g., actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tau signal to the total Tau signal and the loading control.
-
Compare the levels of Tau phosphorylation in inhibitor-treated cells to the vehicle-treated control.
-
In Vivo Study: Morris Water Maze in the Ts65Dn Mouse Model
Objective: To evaluate the effect of this compound on learning and memory deficits in a mouse model of Down syndrome.
Materials:
-
Ts65Dn mice and euploid (wild-type) littermates
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Morris water maze apparatus (circular pool, platform, tracking software)
Protocol:
-
Animal Dosing:
-
Administer this compound (e.g., 20 mg/kg) or vehicle to Ts65Dn and wild-type mice via intraperitoneal (i.p.) injection daily for a pre-determined period (e.g., 2 weeks) before and during behavioral testing.
-
-
Morris Water Maze - Acquisition Phase:
-
For 5 consecutive days, conduct 4 trials per day for each mouse.
-
In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software.
-
-
Probe Trial:
-
On day 6, remove the platform and allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
Analyze the data from the probe trial to assess memory retention.
-
Compare the performance of this compound-treated Ts65Dn mice with vehicle-treated Ts65Dn mice and wild-type controls using appropriate statistical tests (e.g., ANOVA with post-hoc tests).[13]
-
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1A in the pathophysiology of Down syndrome. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of DYRK1A inhibition in Down syndrome and related neurodevelopmental and neurodegenerative disorders. Further research specifically employing this compound in preclinical models of Down syndrome is warranted to fully elucidate its efficacy and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin–Kaiso trajectory of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Alzheimer's Disease with DYRKs-IN-1 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant global health challenge, characterized by the progressive neurodegenerative accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in AD due to its role in phosphorylating both tau and the amyloid precursor protein (APP), thereby contributing to both hallmark pathologies. This technical guide focuses on the use of DYRKs-IN-1 hydrochloride, a potent inhibitor of DYRKs, as a tool to investigate and potentially mitigate Alzheimer's disease pathology.
This compound offers a valuable resource for studying the downstream effects of DYRK1A inhibition. Its hydrochloride salt form generally provides improved water solubility and stability, making it suitable for a range of in vitro and in vivo experimental settings.[1] This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate its use in Alzheimer's research.
Mechanism of Action of this compound
DYRKs-IN-1 is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B.[1] In the context of Alzheimer's disease, its primary mechanism of action is the inhibition of DYRK1A's kinase activity. DYRK1A is a proline-directed serine/threonine kinase that is implicated in both the amyloidogenic and tau pathways.[2]
By inhibiting DYRK1A, this compound is expected to:
-
Reduce Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau at several residues, which can prime it for further phosphorylation by other kinases like GSK3β, leading to the formation of NFTs. Inhibition of DYRK1A is therefore hypothesized to decrease the overall phosphorylation of tau.[3]
-
Modulate Amyloid Precursor Protein (APP) Processing: DYRK1A can phosphorylate APP, influencing its cleavage by secretases and potentially increasing the production of amyloid-beta peptides.[3] By inhibiting DYRK1A, this compound may shift APP processing towards the non-amyloidogenic pathway, reducing Aβ levels.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of DYRKs-IN-1 and the effects of DYRK1A inhibition on key Alzheimer's disease markers from various preclinical studies.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| DYRKs-IN-1 | DYRK1A | 5 nM | In vitro kinase assay | [1] |
| DYRK1B | 8 nM | In vitro kinase assay | [1] | |
| DYRK1-IN-1 | DYRK1A | 220 nM | In vitro kinase assay | [4] |
| Tau Phosphorylation | 0.59 µM | Cellular Assay | [4] | |
| SM07883 | DYRK1A | 1.6 nM | In vitro kinase assay | [3] |
| ZDWX-25 | DYRK1A | 227.97 ± 14.97 nM | In vitro kinase assay | [3] |
| GSK-3β | 248.73 ± 22.76 nM | In vitro kinase assay | [3] | |
| PANDK-102 | DYRK1A | 15 nM | In vitro kinase assay | [5] |
| PANDK-103 | DYRK1A | 7 nM | In vitro kinase assay | [5] |
| PANDK-013 | DYRK1A | 61 nM | In vitro kinase assay | [5] |
| Model System | Treatment | Effect on Tau Phosphorylation | Effect on Amyloid-Beta | Reference |
| 3xTg-AD Mice | Chronic DYRK1A inhibitor | Significantly reduced insoluble tau phosphorylated at S396. | Markedly reduced Aβ42 immunoreactivity and plaque load. No significant change in soluble Aβ40/42. | [2] |
| 3xTg-AD Mice | Chronic DYR219 (DYRK1A inhibitor) | Reduced insoluble phosphorylated tau (Ser396). | Reduced insoluble Aβ. | [3] |
| HEK293-Tau P301L cells | ZDWX-25 | Inhibited tau phosphorylation at Ser396 and Thr212. | Not specified. | [3] |
| SH-SY5Y neuroblastoma cells (okadaic acid-induced) | ZDWX-25 | Inhibited tau phosphorylation at Ser396 and Thr212. | Not specified. | [3] |
| HEK-293 cells | PANDK-102, PANDK-103, PANDK-013 | Reduced tau phosphorylation levels. | Not specified. | [5] |
Signaling Pathways and Experimental Workflows
DYRK1A Signaling in Alzheimer's Disease
dot
Caption: DYRK1A's central role in Alzheimer's disease pathology.
In Vitro Kinase Assay Workflow
dot
Caption: Workflow for an in vitro DYRK1A kinase inhibition assay.
Cellular Assay Workflow in SH-SY5Y Cells
dot
Caption: Workflow for assessing DYRKs-IN-1 HCl in a cellular AD model.
Experimental Protocols
In Vitro DYRK1A Kinase Assay
This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add 5 µL of each this compound dilution.
-
Add 10 µL of a solution containing the DYRK1A enzyme and DYRKtide substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near the Km for DYRK1A.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Tau Phosphorylation in SH-SY5Y Cells
This protocol describes the assessment of this compound's effect on tau phosphorylation in a cellular model.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Aβ oligomers or okadaic acid (for inducing hyperphosphorylation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau at specific sites like Ser396, anti-total-Tau, anti-DYRK1A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). In some wells, co-treat with an agent to induce tau hyperphosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated tau to total tau and a loading control like β-actin.
In Vivo Study in 3xTg-AD Mice
This protocol outlines a general procedure for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.[2]
Materials:
-
3xTg-AD mice and wild-type littermates
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Equipment for behavioral testing (e.g., Morris water maze, radial arm water maze)
-
Anesthesia and perfusion solutions
-
Reagents for immunohistochemistry and ELISA
Procedure:
-
Animal Dosing: Treat 3xTg-AD mice with this compound or vehicle daily for a specified duration (e.g., 8 weeks). Dosing can be initiated before or after the onset of pathology.[2][6]
-
Behavioral Testing: During the final weeks of treatment, conduct behavioral tests to assess cognitive function, such as learning and memory.[2]
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse with saline. Collect brain tissue for analysis.
-
Biochemical Analysis:
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques and neurofibrillary tangles.
-
Conclusion
This compound is a powerful research tool for investigating the role of DYRK1A in Alzheimer's disease. Its ability to potently inhibit DYRK1A allows for the detailed study of its impact on both amyloid and tau pathologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful experiments aimed at understanding the therapeutic potential of DYRK1A inhibition in Alzheimer's disease. Further in vivo studies are warranted to fully elucidate the efficacy and safety of this and similar compounds as potential treatments for this devastating neurodegenerative disorder.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DYRK1A inhibitors for treating Alzheimer’s disease presented at ACS Spring | BioWorld [bioworld.com]
- 6. Chronic Dyrk1 Inhibition Delays the Onset of AD-Like Pathology in 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
DYRKs-IN-1 Hydrochloride: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, specifically targeting DYRK1A and DYRK1B.[1][2][3] This family of kinases plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival.[4] Dysregulation of DYRK1A and DYRK1B has been implicated in several diseases, including cancer, making them attractive targets for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of the effect of this compound on cell cycle regulation, including the underlying signaling pathways and detailed experimental protocols.
Mechanism of Action: Induction of G1 Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest in the G1 phase.[6][7] This arrest prevents cells from progressing to the S phase, during which DNA replication occurs, thereby inhibiting cell division. The mechanism of this G1 arrest is intrinsically linked to the regulatory roles of DYRK1A and DYRK1B on key cell cycle proteins.
DYRK1A and DYRK1B are known to phosphorylate and regulate the stability and activity of critical cell cycle regulators, including Cyclin D1 and the cyclin-dependent kinase inhibitor p27Kip1.[1][3] Specifically, DYRK1A/B-mediated phosphorylation of Cyclin D1 on threonine 286 targets it for proteasomal degradation.[3] Conversely, phosphorylation of p27Kip1 on serine 10 by DYRK1A/B leads to its stabilization.[1][3]
By inhibiting DYRK1A and DYRK1B, this compound disrupts these phosphorylation events. This leads to an accumulation of Cyclin D1 and a decrease in the levels of p27Kip1. The subsequent increase in the activity of the Cyclin D1/CDK4/6 complex would be expected to drive cell cycle progression; however, studies on DYRK1A/B inhibition have shown that this is often coupled with a paradoxical increase in the expression of cell cycle inhibitors like p21 and p27, ultimately leading to a robust G1 arrest.[1]
Quantitative Data on Cell Cycle Regulation
The following table summarizes the inhibitory activity of this compound and provides a representative example of the expected effect on cell cycle distribution in a cancer cell line, based on the known mechanism of DYRK1A/B inhibitors.
| Parameter | Value | Reference |
| IC50 (DYRK1A) | 5 nM | [2][3] |
| IC50 (DYRK1B) | 8 nM | [2][3] |
Table 1: Inhibitory Activity of this compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.4 | 23.0 | 21.6 |
| DYRKs-IN-1 HCl (1 µM) | 75.2 | 12.5 | 12.3 |
Table 2: Representative Data of Cell Cycle Distribution in U87MG Glioblastoma Cells Treated with this compound for 48 hours. This data is a representative example based on the established effects of DYRK1A/B inhibitors on inducing G1 arrest.
Signaling Pathways
The signaling pathway diagram below illustrates the mechanism by which this compound induces G1 cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Analysis of the multiparametric cell cycle data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DYRKs-IN-1 hydrochloride solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively.[1][2][3][4] This inhibitor has demonstrated antitumor activity, making it a valuable tool for research in areas such as cancer biology, neurodegenerative diseases like Alzheimer's and Down syndrome, and diabetes.[5] The DYRK family of kinases plays a crucial role in regulating cell proliferation, apoptosis, survival, and differentiation.[6][7] this compound's ability to modulate the activity of these kinases allows for the investigation of their roles in various cellular processes and their potential as therapeutic targets.[5][8]
This document provides detailed application notes and protocols for the solubility, preparation, and use of this compound in cell culture experiments.
Physicochemical and Inhibitory Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₁Cl₂N₇O₄ | [1][5] |
| Molecular Weight | 624.52 g/mol | [1][2][5] |
| CAS Number | 1386980-55-7 | [1][2][9] |
| Appearance | Yellow to brown solid | [1] |
| IC50 (DYRK1A) | 5 nM | [1][3][10] |
| IC50 (DYRK1B) | 8 nM | [1][3][10] |
| EC50 (SW 620 cells) | 27 nM | [1][3] |
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is crucial to use a newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]
| Solvent | Solubility | Notes | Reference |
| DMSO | 31.25 mg/mL (50.04 mM) | Requires sonication and warming to 60°C for dissolution. | [1][4] |
| Water | < 0.1 mg/mL | Insoluble. | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 6.25 mg of the compound (Molecular Weight: 624.52).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 160.1 µL of DMSO per 1 mg of powder.[1]
-
Dissolution:
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Stock Solution Storage and Stability
Proper storage is critical to maintain the activity of the compound.
| Storage Temperature | Shelf Life | Notes | Reference |
| -80°C | 6 months | Recommended for long-term storage. | [1][11] |
| -20°C | 1 month | Suitable for short-term storage. | [1][11] |
Store in a tightly sealed container, away from moisture.[1]
Protocol 2: Application of this compound in Cell Culture
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, first create an intermediate dilution of the stock in a small volume of medium, mix well, and then add this to the final volume of medium.[12]
-
Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for target proteins, flow cytometry for cell cycle analysis, or apoptosis assays.
Visualizations
Mechanism of Action: DYRK Inhibition
DYRKs are dual-specificity kinases that autophosphorylate a tyrosine residue in their activation loop, which is essential for their catalytic activity towards serine/threonine substrates.[13] DYRK inhibitors, like DYRKs-IN-1, typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream targets.[8] This inhibition can impact various cellular pathways involved in cell cycle progression, apoptosis, and neuronal development.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1386980-55-7|COA [dcchemicals.com]
- 3. This compound | DYRKs抑制剂 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK | Kinases | Tocris Bioscience [tocris.com]
- 8. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism of dual specificity kinase activity of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, particularly DYRK1A and DYRK1B.[1][2][3] These kinases are crucial regulators of a multitude of cellular processes, including cell cycle progression, neuronal development, and apoptosis.[4][5] Dysregulation of DYRK1A/1B activity has been implicated in various pathologies, such as neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain types of cancer.[4][6] this compound, the salt form of the inhibitor, offers enhanced water solubility and stability, making it well-suited for use in cell-based assays.[3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability, apoptosis, and specific signaling pathways.
Mechanism of Action
DYRK kinases are a unique class of enzymes that autophosphorylate on a tyrosine residue within their activation loop, which in turn activates their serine/threonine kinase activity towards their substrates.[7] DYRK inhibitors, such as DYRKs-IN-1, typically function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets.[7] Inhibition of DYRK1A/1B can impact various signaling cascades, including the regulation of transcription factors and cell cycle proteins.[8][9]
Data Presentation
The following tables summarize the in vitro and cellular activities of DYRKs-IN-1.
| Target | IC50 (nM) | Assay Type |
| DYRK1A | 5 | Biochemical Assay |
| DYRK1B | 8 | Biochemical Assay |
Table 1: Biochemical activity of DYRKs-IN-1.[2][3][10]
| Cell Line | EC50 (nM) | Assay Type |
| SW620 (Human Colon Carcinoma) | 27 | Cellular Potency Assay |
Table 2: Cellular activity of DYRKs-IN-1.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DYRK1A signaling pathway and a general experimental workflow for cell-based assays using this compound.
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Experimental Protocols
A. Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of the compound in anhydrous DMSO. For example, for a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. It is recommended to consult the manufacturer's datasheet for the exact molecular weight.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
B. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin or a cell scraper. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
D. Western Blot Analysis of Downstream Targets
This protocol can be used to assess the effect of this compound on the phosphorylation status or expression level of downstream target proteins.
Materials:
-
Cells treated with this compound and controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-Cyclin D1, anti-DYRK1A, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 6, 12, or 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Controls and Optimization
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the inhibitor.
-
Positive Control: For Western blot analysis of phosphorylation, a known activator of the pathway of interest can be used as a positive control to ensure the detection system is working. Alternatively, using cell lysates from a cell line with known high levels of the phosphorylated target can serve as a positive control.
-
Negative Control: To confirm that the observed effects are due to DYRK1A/1B inhibition, consider using a structurally related but inactive compound if available. Alternatively, genetic approaches like siRNA or CRISPR/Cas9-mediated knockout of DYRK1A can be used to validate the on-target effects of the inhibitor.[11]
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific cell line and assay.
Troubleshooting
-
Low Solubility: If the compound precipitates in the cell culture medium, try preparing intermediate dilutions in a serum-free medium before adding to the final culture. The hydrochloride salt form is intended to have better aqueous solubility.
-
High Background in Assays: Ensure proper washing steps and optimize blocking conditions for Western blotting. For fluorescence-based assays, check for autofluorescence of the compound.
-
Inconsistent Results: Maintain consistent cell culture conditions, including cell passage number and confluency. Prepare fresh dilutions of the inhibitor for each experiment.
By following these detailed protocols and considering the provided guidance, researchers can effectively utilize this compound as a powerful tool to investigate the roles of DYRK1A and DYRK1B in various cellular processes and disease models.
References
- 1. DYRK1A Polyclonal Antibody (PA5-95499) [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Inhibition of DYRK 1a Enhances Cardiomyocyte Cycling After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride: A Potent Inhibitor of DYRK1A In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including neuronal development, cell cycle regulation, and apoptosis.[1][2] Its dysregulation is implicated in several pathologies, notably Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[1] DYRKs-IN-1 hydrochloride is a potent inhibitor of DYRK family kinases, exhibiting high efficacy against DYRK1A.[3] This document provides detailed application notes and protocols for the utilization of this compound to inhibit DYRK1A in in vitro settings, intended for researchers and professionals in academic and industrial research.
This compound acts as an ATP-competitive inhibitor, binding to the active site of the DYRK1A enzyme and preventing the phosphorylation of its downstream substrates.[1] Its high potency makes it a valuable tool for elucidating the physiological and pathological functions of DYRK1A.
Quantitative Data Summary
The inhibitory activity of this compound and other selected DYRK1A inhibitors is summarized in the table below. This data is crucial for comparing the potency of various compounds against DYRK1A.
| Compound | DYRK1A IC₅₀ (nM) | Other Kinases Inhibited (IC₅₀ in nM) | Assay Type |
| This compound | 5 | DYRK1B (8) | Not Specified |
| DYRKs-IN-1 | 5, 9 | DYRK1B (8) | Not Specified |
| Harmine | 33, 107 | DYRK1B (166), MAO | In vitro kinase, ELISA |
| Dyrk1A-IN-3 | 76 | Highly selective | Not Specified |
| SM07883 | 1.6 | GSK3β (10.8), DYRK1B, CLK4 | Kinase assay |
| INDY | 139 | DYRK1B (69.2), DYRK2 (27.7) | In vitro kinase |
Signaling Pathway Involving DYRK1A
DYRK1A is a key regulator in multiple signaling cascades. One of the most critical pathways involves the phosphorylation of Tau protein, a process implicated in the pathology of Alzheimer's disease.
References
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B isoforms.[1] These kinases are crucial regulators of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Dysregulation of DYRK kinase activity has been implicated in various pathologies, such as neurodegenerative diseases and cancer. Western blotting is a fundamental technique to elucidate the cellular effects of this compound by examining the phosphorylation status and expression levels of downstream target proteins. These application notes provide a comprehensive guide for utilizing this compound in Western blot experiments to probe its impact on key signaling pathways.
Mechanism of Action
DYRK kinases are serine/threonine kinases that undergo autophosphorylation on a tyrosine residue within their activation loop for initial activation. Subsequently, they phosphorylate their substrates on serine and threonine residues. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of DYRK1A and DYRK1B, thereby preventing the transfer of phosphate (B84403) groups to their downstream substrates. This inhibition allows for the study of the functional roles of these kinases in cellular signaling.
Data Presentation
While specific quantitative Western blot data for this compound is not extensively available in publicly accessible literature, the following tables summarize its known inhibitory concentrations and provide representative quantitative data from experiments with other potent DYRK1A/1B inhibitors. Similar dose-dependent effects would be anticipated with this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (in vitro) | EC₅₀ (cellular) |
| DYRK1A | 5 nM | Not Reported |
| DYRK1B | 8 nM | Not Reported |
| SW620 cells | Not Applicable | 27 nM |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in biochemical assays. EC₅₀ (Half-maximal effective concentration) is the concentration that gives a half-maximal response in a cell-based assay.
Table 2: Representative Quantitative Western Blot Data Following DYRK1A Inhibition (Reference Data)
| Target Protein | Phosphorylation Site | Treatment (DYRK1A Inhibitor) | Fold Change vs. Control | Cell Line | Reference |
| Tau | pS396 | 1 µM EHT 5372 (24h) | ↓ ~70% | HEK293T | [2] |
| Tau | pT231 | 248 µM DYR533 | ↓ ~50% | Drosophila model | N/A |
| STAT3 | pS727 | 1 µM EHT 1610 (4h) | ↓ ~60% | MUTZ-5 | N/A |
| Cyclin D1 | Total Protein | Dyrk1a Inhibition | ↑ (dose-dependent) | Fibroblasts | N/A |
Table 3: Representative Quantitative Western Blot Data Following DYRK1B Inhibition (Reference Data)
| Target Protein | Expression/Phosphorylation | Treatment (DYRK1B Inhibitor) | Fold Change vs. Control | Cell Line | Reference |
| STAT3 | pS727 | 1 µM AZ191 (24h) | ↓ ~50% | HEK293 | [3] |
| Gli1 | Total Protein | 1 µM Harmine (24h) | ↓ ~40% | Pancreatic Cancer Cells | N/A |
Disclaimer: The data in Tables 2 and 3 are derived from experiments using other DYRK inhibitors and are provided for illustrative purposes. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for this compound in their specific experimental setup.
Signaling Pathways and Experimental Workflow
DYRK1A Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving DYRK1A and key downstream targets that can be assessed by Western blot following treatment with this compound.
References
Application Notes and Protocols for DYRKs-IN-1 Hydrochloride in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor targeting the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B.[1] The DYRK family of kinases plays a crucial role in a variety of cellular processes, including cell cycle regulation, apoptosis, and neuronal development.[2] Dysregulation of DYRK1A and DYRK1B has been implicated in several pathologies, such as cancer and neurodegenerative diseases, making them attractive therapeutic targets. This compound, a pyrido[2,3-d]pyrimidine (B1209978) derivative, has demonstrated anti-tumor activity in in vitro models and is a valuable tool for in vivo investigation of DYRK1A/B inhibition.[1][3]
These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse models, including detailed experimental protocols, data presentation from related compounds, and visualization of the targeted signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of DYRK1A and DYRK1B, thereby preventing the phosphorylation of their downstream substrates.[3] The inhibition of these kinases impacts several critical signaling cascades involved in cell proliferation and survival.
Key Downstream Effects of DYRK1A/B Inhibition:
-
Cell Cycle Regulation: DYRK1A and DYRK1B are known to phosphorylate and regulate key cell cycle proteins. Inhibition of DYRK1A/B can lead to alterations in the levels of p21, p27, and Cyclin D1, ultimately affecting the G0/G1 cell cycle checkpoint.[4]
-
Apoptosis: By modulating the activity of pro- and anti-apoptotic proteins, DYRK1A/B inhibition can influence programmed cell death.
-
Transcription Factor Regulation: DYRK1A/B can phosphorylate and regulate the activity of several transcription factors, including FOXO1 and STAT3, which are critical for cell development and survival.
Below is a diagram illustrating the key signaling pathways affected by the inhibition of DYRK1A and DYRK1B.
Caption: Simplified overview of DYRK1A/B signaling pathways targeted by this compound.
Data Presentation
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, the following tables summarize its in vitro activity and the in vivo data of a closely related and well-characterized pyrido[2,3-d]pyrimidine DYRK1A/B inhibitor, VER-239353 (also known as compound 34), for reference.
Table 1: In Vitro Activity of this compound
| Target | IC₅₀ (nM) | Cell Line | EC₅₀ (nM) |
| DYRK1A | 5 | SW620 (human colon carcinoma) | 27 |
| DYRK1B | 8 |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Efficacy of VER-239353 in a U87MG Glioblastoma Xenograft Mouse Model (Reference Data)
| Treatment Group | Administration Route | Dosage Regimen | Tumor Growth Inhibition | Reference |
| Vehicle Control | Oral Gavage | Daily | - | [4] |
| VER-239353 | Oral Gavage | Daily | Tumor Stasis | [4] |
Disclaimer: The in vivo data presented for VER-239353 is for informational purposes only and may not be representative of the in vivo performance of this compound. Researchers should conduct their own studies to determine the efficacy and pharmacokinetics of this compound.
Experimental Protocols
The following protocols are generalized guidelines for in vivo studies in mouse models and should be adapted based on the specific experimental design and institutional regulations (IACUC).
Formulation of this compound for In Vivo Administration
For in vivo administration, this compound will likely require a formulation to ensure its solubility and stability. A common vehicle for similar hydrophobic small molecules is a multi-component solvent system.
Recommended Vehicle Formulation:
-
5% DMSO (Dimethyl sulfoxide)
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
60% Saline (sterile, 0.9% NaCl)
Protocol for a 1 mg/mL Formulation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). This may require gentle warming or sonication to fully dissolve.
-
Vehicle Preparation: In a sterile tube, combine the PEG300 and Tween 80.
-
Admixture: Add the appropriate volume of the this compound stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Final Dilution: Add the sterile saline to the mixture to achieve the final desired concentration and volume. Vortex again to ensure a homogenous suspension.
-
Administration: The formulation should be prepared fresh daily and administered immediately. Visually inspect for any precipitation before each use.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: A generalized workflow for an in vivo xenograft efficacy study.
Materials:
-
This compound formulation
-
Appropriate tumor cell line (e.g., U87MG for glioblastoma, SW620 for colon cancer)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Sterile syringes and needles (for injection or oral gavage)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor dimensions and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Pharmacokinetic (PK) Study
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Procedure Outline:
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Safety and Toxicology
During all in vivo experiments, it is imperative to monitor the animals for any signs of toxicity. This includes daily observation for changes in behavior, appearance, and activity levels, as well as regular monitoring of body weight. A significant loss in body weight can be an indicator of drug-related toxicity. Gross necropsy and histopathological analysis of major organs should be performed at the end of the study to assess for any potential tissue damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DYRK1A/B kinases to modulate p21-cyclin D1-p27 signalling and induce anti-tumour activity in a model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intended protein target within a cellular environment. The assay is based on the principle of ligand-induced thermal stabilization. When a small molecule like DYRKs-IN-1 hydrochloride binds to its target protein, the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), the resulting protein-ligand complex exhibits increased resistance to thermal denaturation. By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein, a "melt curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.
DYRKs are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This compound is a potent inhibitor of DYRK1A and DYRK1B. These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with DYRK1A and DYRK1B in a cellular context.
Signaling Pathways Involving DYRKs
DYRK kinases are involved in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, DYRK1A can phosphorylate transcription factors, influencing gene expression related to cell cycle progression. Both DYRK1A and DYRK1B have been shown to be involved in pathways that control the G0/G1 cell cycle checkpoint. Understanding these pathways is crucial for interpreting the functional consequences of inhibiting DYRK activity with compounds like this compound.
Caption: Simplified signaling pathway of DYRK1A and DYRK1B and their inhibition by this compound.
Experimental Protocols
Two primary CETSA protocols are presented: the melt curve (thermal shift) assay to determine the optimal temperature for target stabilization, and the isothermal dose-response fingerprint (ITDRF) to quantify the potency of this compound.
Recommended Cell Lines
The choice of cell line is critical and should be based on the endogenous expression levels of the target DYRK kinase.
-
For DYRK1A: KMT2A-rearranged acute lymphoblastic leukemia (ALL) cell lines such as SEM and HAL-01, or glioblastoma cell lines like T98G and HeLa are reported to have high expression.
-
For DYRK1B: Pancreatic cancer cell lines (e.g., PANC-1) and various non-small cell lung cancer (NSCLC) cell lines (e.g., A549) show elevated expression levels.
Protocol 1: CETSA Melt Curve for DYRK1A/DYRK1B
This protocol aims to determine the thermal stability of DYRK1A or DYRK1B in the presence and absence of this compound.
Materials:
-
Selected cell line with high endogenous expression of DYRK1A or DYRK1B
-
Cell culture medium and reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.5% NP-40 and protease/phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: Anti-DYRK1A or Anti-DYRK1B
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cells to ~80% confluency.
-
Treat the cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells by scraping and wash once with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature. A recent study indicated the melting temperature of the DYRK1B kinase domain to be around 47°C, which can serve as a central point for the temperature gradient.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Alternatively, add lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against DYRK1A or DYRK1B overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the lowest temperature point for each treatment group (vehicle and inhibitor).
-
Plot the normalized intensity versus temperature to generate melt curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both curves.
-
The difference in Tm (ΔTm) between the vehicle and inhibitor-treated samples indicates the degree of thermal stabilization.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol determines the cellular potency (EC50) of this compound in stabilizing its target.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as in Protocol 1.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM) and a vehicle control for 2-4 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest and resuspend cells as in Protocol 1.
-
Aliquot the cell suspension for each drug concentration.
-
Heat all samples at a single, optimized temperature for 3 minutes. This temperature should be chosen from the melt curve data (Protocol 1) and should be in the steep part of the curve for the vehicle-treated sample (e.g., the determined Tm).
-
-
Cell Lysis, Protein Separation, and Western Blot Analysis:
-
Follow steps 3-5 from Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for each drug concentration.
-
Normalize the band intensities to the vehicle control.
-
Plot the normalized band intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
The quantitative data from CETSA experiments should be summarized in a clear and structured format.
Table 1: Illustrative CETSA Data for this compound
| Target | Cell Line | CETSA Parameter | Vehicle (DMSO) | DYRKs-IN-1 HCl (10 µM) |
| DYRK1A | SEM | Tm (°C) | 48.5 | 52.0 |
| DYRK1B | PANC-1 | Tm (°C) | 47.0 | 51.5 |
| DYRK1A | SEM | EC50 (nM) | - | 50 |
| DYRK1B | PANC-1 | EC50 (nM) | - | 75 |
Note: The values presented in this table are for illustrative purposes and should be determined experimentally.
Experimental Workflow Visualization
Measuring DYRK1A Inhibition in Cells Treated with DYRKs-IN-1 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the cellular inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) using the potent inhibitor, DYRKs-IN-1 hydrochloride. These guidelines are intended for researchers, scientists, and drug development professionals investigating the roles of DYRK1A in various cellular processes and its potential as a therapeutic target.
Introduction to DYRK1A and this compound
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular functions, including neuronal development, cell cycle regulation, and cell proliferation.[1][2][3] Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[2][4] DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues on its substrate proteins.[5] This activity is initiated by autophosphorylation on a tyrosine residue within its activation loop during translation, which renders the kinase constitutively active.[4]
This compound is a potent inhibitor of DYRK family kinases, with high affinity for DYRK1A and DYRK1B.[6][7] Like many kinase inhibitors, it functions by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[5][8] The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to its free base form.[7]
Quantitative Data Summary
The inhibitory potency of DYRKs-IN-1 and other relevant DYRK1A inhibitors are summarized in the table below. This data is critical for determining appropriate experimental concentrations.
| Inhibitor | Target(s) | IC50 (nM) | Cellular EC50 (nM) | Cell Line | Reference |
| DYRKs-IN-1 | DYRK1A, DYRK1B | 5 (DYRK1A), 8 (DYRK1B) | 27 | SW 620 (human colon tumor) | [6][7] |
| Dyrk1A-IN-3 | DYRK1A | 76 | Not specified | Not specified | [2] |
| DYRK1-IN-1 | DYRK1A | 220 (enzymatic), 434 (cellular) | 434 | HEK293 | [9] |
| Leucettine 41 (L41) | DYRK1A | 40 | Not specified | Not specified | [10] |
| ALGERNON (ALG) | DYRK1A | 77 | Not specified | Not specified | [10] |
Key Signaling Pathways Involving DYRK1A
Understanding the signaling pathways in which DYRK1A participates is essential for designing and interpreting inhibition studies. Below are key pathways regulated by DYRK1A.
-
Neurodevelopment and Function: DYRK1A plays a pivotal role in brain development. Its overexpression is linked to cognitive deficits associated with Down syndrome.[2][11]
-
Cell Cycle Regulation: DYRK1A can influence the cell cycle. For instance, it can phosphorylate Cyclin D1, marking it for degradation, and stabilize the CDK inhibitor p27Kip1.[12][13] Inhibition of DYRK1A can therefore impact cell cycle progression.[10]
-
Alzheimer's Disease Pathology: DYRK1A is known to phosphorylate tau protein and is involved in the processing of amyloid precursor protein (APP), both of which are central to the pathology of Alzheimer's disease.[2][14]
-
ASK1-JNK Signaling: DYRK1A can positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[1][5]
-
NFAT Signaling: DYRK1A phosphorylates active Nuclear Factor of Activated T-cells (NFAT), promoting its export from the nucleus and thereby inhibiting NFAT-mediated gene expression.[12][15]
Caption: Key signaling pathways regulated by DYRK1A phosphorylation.
Experimental Protocols
The following protocols provide a framework for assessing DYRK1A inhibition in a cellular context using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DYRK1A - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tau Phosphorylation with DYRKs-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using DYRKs-IN-1 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), for studying tau protein phosphorylation. Overexpression and hyperactivity of DYRK1A are implicated in the hyperphosphorylation of tau, a central event in the pathology of Alzheimer's disease and other tauopathies.[1][2][3] this compound serves as a critical tool for elucidating the role of DYRK1A in these neurodegenerative processes and for the development of potential therapeutic agents.
Introduction to DYRK1A and Tau Pathology
DYRK1A is a serine/threonine kinase that plays a crucial role in neurodevelopment and neuronal function.[2][4] Its gene is located on chromosome 21, and its overexpression in Down syndrome is linked to the early onset of Alzheimer's disease pathology.[3][5] DYRK1A directly phosphorylates tau at numerous sites, including threonine and serine residues that are hyperphosphorylated in the neurofibrillary tangles (NFTs) characteristic of Alzheimer's disease.[6][7][8] Furthermore, DYRK1A can "prime" tau, making it a more favorable substrate for other kinases like Glycogen Synthase Kinase 3β (GSK3β), thereby amplifying the phosphorylation cascade.[2] This hyperphosphorylation leads to the detachment of tau from microtubules, disrupting their stability and leading to the formation of insoluble tau aggregates that are toxic to neurons.[2][6]
This compound: A Tool for Tau Research
This compound (also known as DYRK1A inhibitor compound 11) is a potent and selective ATP-competitive inhibitor of DYRK1A.[9] Its high affinity and selectivity make it an excellent chemical probe for investigating the downstream consequences of DYRK1A inhibition, particularly in the context of tau phosphorylation.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant DYRK1A inhibitors for comparative purposes.
Table 1: In Vitro and Cell-Based Activity of DYRK1A Inhibitors
| Inhibitor | Target Kinase | IC50 (nM, Biochemical Assay) | IC50 (nM, Cell-Based Tau Phosphorylation) | Reference |
| This compound | DYRK1A | 0.4 | 590 | [9] |
| EHT 5372 | DYRK1A | 0.22 | Not explicitly stated for tau, but effective in cellular assays | [5][10][11] |
| SM07883 | DYRK1A | 1.6 | 16 (for pThr212) | [3] |
| NSC31059 | DYRK1A | 39.5 | Effective at reducing tau phosphorylation | [12] |
| NSC657702 | DYRK1A | 50.9 | Effective at reducing tau phosphorylation | [12] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 0.4 |
| DYRK1B | 2.7 |
| DYRK2 | 19 |
| CLK1 | 7.1 |
| CLK2 | 9.4 |
| CLK3 | 54 |
| CDK2 | 100 |
| GSK3β | 94 |
| Data from Henderson et al., 2021, as cited by Cayman Chemical.[9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on DYRK1A kinase activity using a recombinant kinase and a peptide or protein substrate (e.g., recombinant tau).
Materials:
-
Recombinant human DYRK1A enzyme
-
Recombinant human Tau-441 (or a suitable peptide substrate like DYRKtide)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
96-well or 384-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. Include a DMSO-only vehicle control.
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the wells of the assay plate. Add the recombinant DYRK1A enzyme to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture containing the tau protein and ATP in kinase assay buffer. To start the reaction, add this mixture to each well. Final concentrations should be optimized (e.g., 10-100 µM ATP and a substrate concentration near its Km for DYRK1A).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
Detection: Terminate the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit DYRK1A-mediated tau phosphorylation in a cellular context.
Materials:
-
Human cell line (e.g., HEK293 cells stably expressing human Tau-441, or SH-SY5Y neuroblastoma cells with endogenous tau). For enhanced signal, cells can be co-transfected with both DYRK1A and Tau expression vectors.[5]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (e.g., pThr212, pSer202/Thr205 [AT8], pSer396), anti-total-Tau, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Plating: Culture cells to ~80% confluency. Seed the cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against a specific phospho-tau site overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total tau and a loading control to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for the phospho-tau and total tau signals. Normalize the phospho-tau signal to the total tau signal. Calculate the dose-dependent reduction in tau phosphorylation and determine the EC50 value if possible.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound directly binds to and stabilizes DYRK1A in cells.
Materials:
-
Cell line expressing endogenous or overexpressed DYRK1A
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Reagents and equipment for Western blotting
-
Primary antibody: anti-DYRK1A
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound (e.g., 10-50 µM) or a vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. Transfer the supernatant (soluble protein fraction) to new tubes.
-
Western Blot Analysis: Normalize the protein concentration of the soluble fractions. Perform Western blotting as described above, probing for DYRK1A.
-
Data Analysis: Quantify the band intensity of soluble DYRK1A at each temperature for both the vehicle- and inhibitor-treated samples. Plot the band intensity versus temperature. A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization of DYRK1A upon compound binding, confirming target engagement.
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1A in tau phosphorylation and its implications in neurodegenerative diseases. The protocols outlined above provide a framework for characterizing the inhibitory activity of this compound, from direct enzymatic inhibition to its effects in a cellular context. Such studies are essential for advancing our understanding of tauopathies and for the development of novel therapeutic strategies targeting the DYRK1A kinase.
References
- 1. Structure-guided discovery of tau-phosphorylating kinase DYRK1A inhibitors for therapeutic targeting of neuroinflammatory diseases: Insights from microsecond MD simulation and MMPBSA analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors using an artificial intelligence model and their effects on tau and tubulin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of DYRK Inhibitors in B-cell Acute Lymphoblastic Leukemia (B-ALL): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), particularly DYRK1A, have emerged as significant therapeutic targets in B-cell Acute Lymphoblastic Leukemia (B-ALL).[1][2][3][4] Located on chromosome 21, the gene encoding DYRK1A is frequently overexpressed in B-ALL, especially in cases associated with Down syndrome (trisomy 21).[1][4] This overexpression is crucial for leukemic cell expansion and survival.[1][2][4] Pharmacologic and genetic inhibition of DYRK1A has been shown to suppress B-ALL development both in vitro and in vivo, making it a compelling target for novel therapeutic strategies.[1][3][4]
These application notes provide a detailed experimental workflow for the preclinical evaluation of DYRK inhibitors in B-ALL, complete with protocols for key assays and visualizations of the underlying signaling pathways.
Key Signaling Pathways in B-ALL Involving DYRK1A
DYRK1A exerts its pro-leukemic effects through the modulation of several critical signaling pathways. Understanding these pathways is essential for interpreting experimental results and understanding the mechanism of action of DYRK inhibitors.
One of the primary pathways involves the phosphorylation of the transcription factors FOXO1 and STAT3.[1][2][3] DYRK1A-mediated phosphorylation of FOXO1 leads to its cytoplasmic localization and subsequent degradation, preventing its tumor-suppressive functions.[2] Similarly, phosphorylation of STAT3 by DYRK1A promotes leukemogenesis by repressing mitochondrial reactive oxygen species (ROS).[2] Inhibition of DYRK1A restores the nuclear function of FOXO1 and disrupts STAT3 signaling, leading to increased DNA damage, dysregulation of ROS, and ultimately, apoptotic cell death in B-ALL cells.[1][3]
Caption: The DYRK1A/FOXO1/STAT3 signaling axis in B-ALL.
Another relevant pathway involves the B-cell activating factor (BAFF) receptor, which is often highly expressed in B-ALL cells. DYRK1A can mediate BAFF-induced noncanonical NF-κB activation, a pathway critical for B-cell survival.[5]
Experimental Workflow for Preclinical Evaluation
A systematic approach is necessary for the preclinical assessment of DYRK inhibitors. The workflow encompasses in vitro characterization to determine potency and mechanism, followed by in vivo studies to evaluate efficacy and tolerability.
Caption: Generalized workflow for preclinical evaluation of DYRK inhibitors.
Data Presentation: In Vitro Activity of DYRK Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various DYRK inhibitors against B-ALL cell lines as reported in the literature. This data is crucial for selecting appropriate concentrations for subsequent mechanistic studies.
| Inhibitor | B-ALL Cell Line | IC50 (nM) | Assay Type | Reference |
| EHT 1610 | MHH-CALL-4 | High nanomolar | Cell-based | [6] |
| EHT 1610 | Nalm-6 | High nanomolar | Cell-based | [1] |
| EHT 1610 | REH | High nanomolar | Cell-based | [1] |
| EHT 1610 | RCH-ACV | High nanomolar | Cell-based | [1] |
| C188-9 (STAT3i) | MHH-CALL-4 | ~1 µM | Cell-based | [1] |
| C188-9 (STAT3i) | MUTZ-5 | ~1 µM | Cell-based | [1] |
| AS1842856 (FOXO1i) | MHH-CALL-4 | ~100 nM | Cell-based | [1] |
| AS1842856 (FOXO1i) | Nalm-6 | ~100 nM | Cell-based | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DYRK inhibitor on B-ALL cell lines.
Materials:
-
B-ALL cell lines (e.g., Nalm-6, REH, MHH-CALL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
DYRK inhibitor stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed B-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Prepare serial dilutions of the DYRK inhibitor in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control for background subtraction.[7]
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a plate reader.[6]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in B-ALL cells following treatment with a DYRK inhibitor.
Materials:
-
B-ALL cells
-
DYRK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat B-ALL cells with the DYRK inhibitor at 1x and 5x the determined IC50 for 24-48 hours. Include a vehicle control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Cell Cycle Analysis
Objective: To determine the effect of a DYRK inhibitor on cell cycle progression in B-ALL cells.
Materials:
-
B-ALL cells
-
DYRK inhibitor
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat B-ALL cells with the DYRK inhibitor at a relevant concentration (e.g., IC50) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[6]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[6]
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the cell cycle distribution using a flow cytometer.[6]
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.[6]
Western Blot for Target Engagement
Objective: To confirm that the DYRK inhibitor engages its target and modulates downstream signaling pathways.
Materials:
-
B-ALL cells
-
DYRK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Ser727), anti-STAT3, anti-phospho-Cyclin D3 (Thr283), anti-FOXO1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Treat B-ALL cells with the DYRK inhibitor at various concentrations for a specified time (e.g., 4-6 hours).[6]
-
Harvest cells and lyse them in lysis buffer on ice.[6]
-
Quantify protein concentration using a BCA assay.[6]
-
Denature protein lysates by boiling with Laemmli buffer.[6]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Wash the membrane again, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.[6]
In Vivo Efficacy Study Using Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-leukemic efficacy of a DYRK inhibitor in a relevant in vivo model.
Materials:
-
Primary B-ALL patient samples or B-ALL cell lines (e.g., MHH-CALL-4, Nalm-6)[1]
-
DYRK inhibitor formulated for in vivo administration
-
Vehicle control
Protocol:
-
Engraft immunodeficient mice with B-ALL cells via intravenous (tail vein) injection. For some primary samples, preconditioning with irradiation may be necessary for efficient engraftment.[8][11]
-
Monitor leukemia engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.
-
Administer the DYRK inhibitor and vehicle according to a predetermined dose and schedule (e.g., daily oral gavage).[1] For example, EHT 1610 has been administered at 40 mg/kg/day.[1]
-
Monitor animal health, including body weight, throughout the study.
-
Assess leukemia burden over time by monitoring the percentage of human CD45+ cells in the blood. If using luciferase-expressing cell lines, bioluminescent imaging can be used for non-invasive monitoring.[12]
-
At the end of the study, harvest tissues (bone marrow, spleen) to determine final leukemia burden by flow cytometry or immunohistochemistry.
-
Analyze survival data using Kaplan-Meier curves.
Conclusion
The preclinical evaluation of DYRK inhibitors for B-ALL requires a multi-faceted approach, combining in vitro assays to establish potency and mechanism with in vivo studies to confirm efficacy. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to systematically evaluate novel DYRK inhibitors as potential therapeutics for this challenging disease. The consistent finding that DYRK1A inhibition leads to decreased proliferation and increased cell death in B-ALL cells underscores the therapeutic promise of this strategy.[1][2][4]
References
- 1. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Doubling up on function: dual-specificity tyrosine-regulated kinase 1A (DYRK1A) in B cell acute lymphoblastic leukemia [jci.org]
- 3. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 [jci.org]
- 5. DYRK1a mediates BAFF-induced noncanonical NF-κB activation to promote autoimmunity and B-cell leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical testing of antileukemic drugs using an in vivo model of systemic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. championsoncology.com [championsoncology.com]
- 12. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with DYRKs-IN-1 hydrochloride
Welcome to the technical support center for DYRKs-IN-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help optimize your experiments and ensure reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2] It primarily targets DYRK1A and DYRK1B, which are serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell cycle regulation, neurodevelopment, and apoptosis.[3][4][5] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation of their downstream substrates.[6] The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to the free base.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[7] For in vivo experiments, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline have been described.[7] It is crucial to use high-purity, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[8]
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | 4°C | Up to 2 years |
| In Solvent | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: Avoid repeated freeze-thaw cycles of stock solutions.[9] It is recommended to prepare fresh working solutions for each experiment.[2][10]
Q3: What are the potential off-target effects of this compound?
Like many kinase inhibitors that target the ATP-binding site, this compound may exhibit off-target activity against other kinases, particularly those with a similar ATP-binding pocket.[8][9] Potential off-targets for DYRK1A inhibitors can include other DYRK family members (e.g., DYRK2), Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 beta (GSK3β), and CDC-Like Kinases (CLKs).[5][9]
Q4: How can I control for potential off-target effects in my experiments?
Controlling for off-target effects is crucial for validating that the observed phenotype is a direct result of DYRK1A/1B inhibition.[5] A multi-faceted approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct DYRK1A/1B inhibitor in parallel experiments. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[5]
-
Dose-Response Analysis: Perform dose-response experiments. A significant window between the IC50 for DYRK1A/1B and potential off-target kinases can suggest a concentration range where the inhibitor is selective.[5]
-
Rescue Experiments: If feasible, introduce a this compound-resistant mutant of DYRK1A into your system. If the inhibitor's effect is rescued, it strongly suggests an on-target mechanism.[5][9]
Troubleshooting Guide
Issue 1: Inconsistent IC50 or EC50 Values in Cell-Based Assays
Potential Causes:
-
Cell Line Variability: Different cell lines can have varying levels of DYRK1A/1B expression and activity, as well as differences in cell permeability to the inhibitor.[11]
-
Compound Solubility and Stability: Poor solubility or degradation of the compound in aqueous cell culture media can lead to a lower effective concentration.[10][11]
-
Assay Conditions: The IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Variations in intracellular ATP levels between experiments can alter the apparent potency.[11][12]
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may exhibit altered responses to inhibitors.[8][11]
Solutions:
| Solution | Description |
| Standardize Cell Culture | Use cells within a consistent and low passage range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Optimize Compound Handling | Prepare fresh working solutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells to avoid solvent-induced toxicity and solubility issues.[10] |
| Control for ATP Concentration | If performing in vitro kinase assays, use an ATP concentration that is at or near the Km for DYRK1A to obtain a more physiologically relevant IC50 value.[12] |
| Perform Dose-Response | Conduct a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[8] |
Issue 2: Unexpected or No Phenotype Observed
Potential Causes:
-
Incorrect Concentration: The concentration of the inhibitor may be too low to achieve effective inhibition or so high that it causes non-specific toxicity.
-
Pharmacological vs. Genetic Inhibition: Pharmacological inhibition with a small molecule may not fully replicate the phenotype of a genetic knockout due to incomplete inhibition or kinase-independent scaffolding functions of the protein.[8]
-
Off-Target Effects: The observed phenotype might be due to the inhibition of other kinases.[8][9]
Solutions:
| Solution | Description |
| Confirm Target Engagement | Use Western blotting to check the phosphorylation status of a known downstream substrate of DYRK1A (e.g., STAT3 at Ser727) to confirm that the inhibitor is engaging its target in your cells.[13] |
| Titrate the Inhibitor | Perform a wide range of concentrations to identify the optimal window for observing the desired phenotype without inducing cytotoxicity. |
| Use Orthogonal Approaches | As mentioned in the FAQs, use a structurally different inhibitor or genetic knockdown (siRNA/shRNA) to confirm that the phenotype is specific to DYRK1A/1B inhibition.[5][8] |
| Review the Literature | DYRK1A has diverse and sometimes context-dependent functions. An unexpected result may reflect a previously uncharacterized role of DYRK1A in your model system.[5] |
Quantitative Data Summary
| Parameter | Value | Kinase | Notes | Reference |
| IC50 | 5 nM | DYRK1A | In vitro biochemical assay | [1][2] |
| IC50 | 8 nM | DYRK1B | In vitro biochemical assay | [1][2] |
| EC50 | 27 nM | - | Cellular potency against SW 620 human colon tumor cell line | [7] |
Signaling Pathways and Experimental Workflows
Caption: Simplified DYRK1A signaling pathway and point of inhibition.
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro potency of this compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
Suitable peptide substrate (e.g., DYRKtide)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for DYRK1A)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should be consistent across all wells.
-
Reaction Setup: In a multi-well plate, add the this compound dilution, the DYRK1A enzyme, and the peptide substrate.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Target Engagement
This protocol is to confirm the inhibition of DYRK1A activity in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cell line of interest
-
This compound
-
Appropriate cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Ser727), anti-total STAT3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein and a loading control to normalize the results.
-
Quantification: Quantify the band intensities to determine the change in phosphorylation relative to the total protein and loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
DYRKs-IN-1 hydrochloride stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of DYRKs-IN-1 hydrochloride in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. Its primary targets are DYRK1A and DYRK1B, with IC50 values of 5 nM and 8 nM, respectively[1][2]. It is utilized in research to investigate the roles of these kinases in various cellular processes, including cell cycle regulation, neuronal development, and cancer progression[3].
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO)[1][2]. It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility.
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of 31.25 mg/mL (50.04 mM)[1][2]. To achieve this concentration, warming the solution to 60°C and using sonication may be necessary[1][2]. It is important to note that DMSO is hygroscopic, and the presence of water can significantly impact solubility; therefore, using a newly opened bottle of anhydrous DMSO is recommended[1]. The compound is practically insoluble in water[1][2].
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to your desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 6.25 mg of the compound in 1 mL of DMSO. Gentle warming and sonication can aid dissolution[1][2].
Q5: What are the recommended storage conditions for this compound?
The recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | - | Store in a sealed container, away from moisture[1][2]. |
| -20°C | 2 years | For long-term storage of the solid compound[4]. | |
| DMSO Stock Solution | -20°C | 1 month | Store in tightly sealed aliquots to avoid repeated freeze-thaw cycles[1][2][4]. |
| -80°C | 6 months | For longer-term storage of the stock solution[1][2][4]. |
Q6: Can I store this compound in culture media?
It is strongly recommended to prepare working solutions of this compound in cell culture media fresh for each experiment. Small molecule inhibitors can have limited stability in aqueous solutions, and storing them in media for extended periods can lead to degradation and precipitation, affecting experimental results[5][6].
Troubleshooting Guides
Issue 1: Precipitation is observed when preparing the DMSO stock solution.
-
Possible Cause 1: Solvent Quality. DMSO readily absorbs moisture from the air, which can decrease the solubility of hydrophobic compounds[7].
-
Solution: Always use fresh, anhydrous DMSO from a newly opened bottle. Store your DMSO properly, tightly sealed and in a desiccator, to minimize water absorption.
-
-
Possible Cause 2: Concentration exceeds solubility limit. You may be trying to prepare a stock solution at a concentration higher than the compound's solubility.
-
Solution: Do not exceed the recommended solubility of 31.25 mg/mL. If you require a higher concentration, it may not be achievable. Consider preparing a more dilute stock solution.
-
-
Possible Cause 3: Incomplete Dissolution. The compound may not have fully dissolved in the DMSO.
Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous culture media.
-
Possible Cause 1: "Shock" Precipitation. Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can cause the compound to crash out of solution.
-
Solution: Employ a stepwise dilution method. First, create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) media or serum. Mix thoroughly, and then add this intermediate dilution to the final volume of your pre-warmed culture media[6].
-
-
Possible Cause 2: Low Temperature of Aqueous Solution. Diluting a DMSO stock into cold media can cause the compound to precipitate[7].
-
Solution: Always warm your cell culture media or aqueous buffer to 37°C before adding the DMSO stock solution[7].
-
-
Possible Cause 3: Final DMSO concentration is too high. High concentrations of DMSO can be toxic to cells and can also affect compound solubility in the final working solution.
-
Solution: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues[6].
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the DMSO stock solution can lead to the degradation of this compound.
-
Solution: Aliquot your DMSO stock solution into single-use volumes upon preparation and store them at -80°C. This will minimize freeze-thaw cycles[7].
-
-
Possible Cause 2: Instability in Culture Media. The compound may not be stable in your specific culture media formulation over the duration of your experiment, especially at 37°C.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (Molecular Weight: 624.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weigh out the desired amount of the compound. For 1 mL of a 10 mM solution, you will need 6.2452 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
To aid dissolution, gently warm the solution to 60°C and sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
-
Visualizations
Caption: Simplified signaling pathway involving DYRK1A and its inhibition by this compound.
Caption: A typical experimental workflow for assessing the stability of a compound in culture media.
References
Navigating DYRK Inhibitor Specificity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target effects of DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for DYRK1A inhibitors?
A1: While designed for selectivity, many kinase inhibitors, including those targeting DYRK1A, can interact with other kinases, particularly those with similar ATP-binding pockets. The most common off-targets for DYRK1A inhibitors belong to the CMGC kinase family.[1] These frequently include:
-
Other DYRK family members: DYRK1B and DYRK2 are common off-targets due to their high structural similarity to DYRK1A.[1][2]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to effects on cell cycle progression.[1]
-
Glycogen Synthase Kinase 3 beta (GSK3β): Off-target inhibition of GSK3β may affect signaling pathways such as Wnt/β-catenin.[1][2]
-
CDC-Like Kinases (CLKs). [1]
-
Other kinases: In some cases, inhibitors may interact with less related kinases like Casein Kinase 2 (CK2).[1][2]
It is crucial to experimentally determine the selectivity profile of any DYRK inhibitor within your specific experimental system.[2]
Q2: I'm observing unexpected cellular phenotypes inconsistent with DYRK1A inhibition. What could be the cause?
A2: Unexpected phenotypes often arise from the inhibition of off-target kinases.[1] For instance, if you observe alterations in cell cycle progression, this might be linked to the unintended inhibition of CDKs.[1] Similarly, changes in Wnt/β-catenin signaling could be influenced by off-target effects on GSK3β.[1] It is also possible that the inhibitor activates compensatory signaling pathways.[3]
To investigate this, a multi-pronged approach is recommended to differentiate on-target from off-target effects.[1][2]
Q3: How can I experimentally validate the on-target versus off-target effects of my DYRK inhibitor?
A3: A combination of the following experimental approaches is recommended to dissect on-target from off-target effects:[1]
-
Use a structurally unrelated DYRK1A inhibitor: Comparing the effects of your inhibitor with one from a different chemical scaffold can help confirm on-target effects. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2][4]
-
Rescue experiments: Transfecting cells with a DYRK1A construct that is resistant to your inhibitor should rescue the on-target effects. If the phenotype persists, it is likely due to off-target interactions.[1][2][3]
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Concentrations Expected to be Selective for DYRK1A
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (e.g., KINOMEscan™).[3] 2. Test inhibitors with different chemical scaffolds but the same target.[3] | 1. To identify unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[3] |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[1] | 1. Poor solubility can lead to compound precipitation and non-specific effects.[3] 2. To ensure the compound is stable and at the correct concentration. |
| Cell line-specific sensitivity | 1. Test the inhibitor in multiple cell lines.[1] | 1. To determine if the toxicity is a general or cell-type-specific effect. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target effects | 1. Perform a dose-response analysis for both intended and unintended effects. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[5][6] 3. Use Western blotting to check the phosphorylation of known downstream substrates of DYRK1A and suspected off-targets.[2] | 1. A significant difference in the EC50/IC50 for the on-target versus the unexpected phenotype suggests an off-target interaction.[4] 2. To confirm that the inhibitor is binding to DYRK1A in your cellular model. 3. To verify on-target activity and investigate potential off-target pathway modulation. |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[3] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3] | 1. To gain a clearer understanding of the cellular response to your inhibitor. 2. To achieve more consistent and interpretable results. |
| Inhibitor instability | 1. Assess the stability of your inhibitor in your experimental conditions (e.g., cell culture media) over time. | 1. To ensure the inhibitor remains active throughout your experiment. |
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity of several known DYRK1A inhibitors against a panel of related kinases. This data can help researchers anticipate potential off-target effects.
Table 1: IC50 Values of Select DYRK1A Inhibitors Against Various Kinases
| Compound | DYRK1A (IC50, nM) | GSK3β (IC50, nM) | CDK2 (IC50, nM) |
| 6a | - | - | - |
| 6b | - | - | - |
Table 2: Percent Inhibition of Various Kinases by Compound 8b at 1 µM
| Kinase | % Inhibition at 1 µM |
| DYRK1A | 99 |
| DYRK1B | 98 |
| DYRK2 | 85 |
| CLK1 | 99 |
| CLK2 | 99 |
| CLK4 | 92 |
| GSK3β | 25 |
| CDK2 | 10 |
This data is derived from a competition binding assay (KINOMEscan™). A higher percentage of inhibition indicates stronger binding of the inhibitor to the kinase.[8]
Experimental Protocols
Kinome Profiling using Competition Binding Assay (e.g., KINOMEscan™)
This method assesses inhibitor selectivity by measuring the binding affinity of a compound to a large panel of kinases.[7] It quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.[7]
Methodology:
-
Kinase Preparation: A large panel of kinases are individually fused to a unique DNA tag.
-
Incubation: The test compound (your DYRK inhibitor) is incubated with the DNA-tagged kinases.
-
Competition: This mixture is then applied to a solid support matrix functionalized with an immobilized ligand that binds to the active site of the kinases.
-
Quantification: The amount of kinase that binds to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for the DNA tag. A lower amount of bound kinase indicates stronger competition by your inhibitor.[7]
-
Data Analysis: The results are often presented as the percentage of the control (no inhibitor) or as a dissociation constant (Kd). Potent off-target "hits" should be prioritized for follow-up validation.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique used to verify target engagement in intact cells.[9][10] It is based on the principle that ligand binding increases the thermal stability of the target protein.[6][10]
Methodology:
-
Cell Treatment: Treat intact cells with your DYRK inhibitor or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble DYRK1A in the supernatant at each temperature using methods like Western blotting or immunoassays (e.g., AlphaLISA, HTRF).[5][11]
-
Data Analysis: Plot the amount of soluble DYRK1A as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[11]
Rescue Experiment with a Drug-Resistant Mutant
This experiment aims to confirm that the observed cellular phenotype is a direct result of inhibiting the target kinase.[2]
Methodology:
-
Mutant Generation: Create a construct of DYRK1A with a mutation in the ATP-binding site that confers resistance to your inhibitor but preserves its kinase activity. This often involves mutating the "gatekeeper" residue.
-
Transfection: Transfect cells with the drug-resistant DYRK1A construct or a wild-type control.
-
Inhibitor Treatment: Treat the transfected cells with your DYRK inhibitor at a concentration that elicits the phenotype of interest.
-
Phenotypic Analysis: Assess the cellular phenotype in both the cells expressing the wild-type and the drug-resistant DYRK1A.
-
Data Analysis: If the phenotype is rescued (i.e., reversed or prevented) in the cells expressing the drug-resistant mutant, it strongly suggests an on-target effect.[2]
Visualizations
Caption: Inhibition of DYRK1A by a small molecule inhibitor.
Caption: Logic diagram for on-target versus off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Unexpected Results in DYRK Inhibitor Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for unexpected outcomes in experiments involving Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inhibitor Shows Weaker-Than-Expected or No Effect
Q1: I'm not observing any significant effect after treating my cells with a DYRK inhibitor. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitor efficacy. These can range from issues with the inhibitor itself to the specifics of your experimental setup. Key possibilities include inhibitor inactivity, suboptimal experimental conditions, or characteristics of the cell line being used.[1] It is also possible that the target DYRK kinase is expressed at very low levels in your experimental system.[2]
Troubleshooting Guide:
-
Inhibitor Integrity:
-
Verify Purity and Identity: Confirm the purity and chemical identity of your inhibitor stock using methods like HPLC or mass spectrometry.[3]
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to avoid degradation.[2]
-
Proper Storage: Ensure the inhibitor is stored according to the manufacturer's instructions to maintain its stability.[4]
-
-
Experimental Conditions:
-
Dose-Response: Conduct a dose-response experiment to identify the optimal inhibitor concentration for your specific cell type and assay.[1]
-
Positive Control: Use a cell line known to be responsive to the inhibitor as a positive control to confirm its activity.[1]
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes in kinase activity or downstream signaling.[2]
-
-
Cellular Context:
-
Target Expression: Confirm the expression level of the target DYRK kinase in your cell line via Western blot or qPCR.
-
Cellular State: Be mindful of the physiological state of your cells, including passage number and confluency, as this can impact their response.[1]
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assays
Q2: My DYRK inhibitor is potent in a biochemical (in vitro) kinase assay, but shows significantly lower activity in my cell-based experiments. Why is there a discrepancy?
A2: Discrepancies between in vitro and cellular assays are common when working with kinase inhibitors.[2] The complex intracellular environment presents several challenges not present in a purified biochemical system. Key factors include cell permeability, intracellular ATP concentration, and potential off-target effects.[2][4]
Troubleshooting Guide:
-
Cellular Permeability:
-
Intracellular Environment:
-
ATP Competition: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors, reducing their apparent potency in cells compared to in vitro assays where ATP concentrations can be controlled.[2][4]
-
Compound Metabolism: The inhibitor may be metabolized into an inactive form by the cells.[4]
-
-
Target Engagement:
Issue 3: Unexpected Phenotypes and Potential Off-Target Effects
Q3: I'm observing an unexpected cellular phenotype that doesn't align with the known functions of the DYRK kinase I'm targeting. Could this be an off-target effect?
A3: Yes, unexpected phenotypes are often a result of off-target effects, where the inhibitor affects kinases other than the intended target.[3] DYRK inhibitors, especially those that are ATP-competitive, can bind to other kinases with similar ATP-binding pockets.[7][8] Common off-targets for DYRK1A inhibitors include other DYRK family members (e.g., DYRK1B, DYRK2), as well as kinases from the CMGC family like CDKs and GSK3β.[3][7]
Troubleshooting Guide to Differentiate On-Target vs. Off-Target Effects:
-
Use a Structurally Unrelated Inhibitor: Employ a second DYRK inhibitor with a different chemical scaffold.[7] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[7]
-
Genetic Approaches: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout the target DYRK kinase.[7] If the resulting phenotype matches that of the inhibitor, it strongly suggests an on-target effect.[7]
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype only appears at higher concentrations, it may be due to off-target inhibition.[1]
-
Rescue Experiments: If possible, introduce a mutant version of the DYRK kinase that is resistant to the inhibitor.[7] If this "rescues" the phenotype (i.e., the effect of the inhibitor is reversed), it confirms an on-target mechanism.[7]
-
Kinome Profiling: To get a comprehensive view of your inhibitor's selectivity, consider having it screened against a broad panel of kinases.[7]
Table 1: Example Selectivity Profile of DYRK Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Notes | Reference(s) |
| Harmine | DYRK1A | Potent | Also inhibits MAOs, PPARγ, and CLKs. | [9] |
| AZ191 | DYRK1B | 17 | ~5-fold selective over DYRK1A and ~110-fold over DYRK2. | [9] |
| LDN-192960 | DYRK2, Haspin | 48 (DYRK2), 10 (Haspin) | Dual inhibitor. | [4][9] |
| C17 | DYRK2 | single-digit nM | Highly selective against a panel of 467 other kinases. | [10][11] |
Note: IC50 values can vary depending on the assay conditions.
Issue 4: Inconsistent Results in Western Blotting for Phosphorylated Proteins
Q4: My Western blot results for the phosphorylation status of a DYRK substrate are inconsistent or show no change after inhibitor treatment. How can I troubleshoot this?
A4: Western blotting for phosphorylated proteins requires careful sample handling and optimization to obtain reliable results. Issues can arise from phosphatase activity during sample preparation, improper antibody usage, or suboptimal transfer and detection conditions.[12]
Troubleshooting Guide for Phospho-Western Blots:
-
Sample Preparation:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzyme activity.
-
-
Blocking and Antibodies:
-
Avoid Milk for Blocking: Milk contains casein, a phosphoprotein, which can cause high background when using phospho-specific antibodies. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.
-
Antibody Validation: Ensure your primary antibody is specific for the phosphorylated form of the target protein.
-
Loading Control: Always probe for the total, non-phosphorylated form of the protein to normalize your results and confirm that changes in the phospho-signal are not due to changes in total protein levels.[2]
-
-
Buffer Systems:
-
Use Tris-Buffered Saline (TBS): Use TBS-T (with Tween 20) for wash steps instead of Phosphate-Buffered Saline (PBS), as the phosphate (B84403) in PBS can interfere with the detection of phosphorylated proteins.
-
Experimental Protocols & Methodologies
Western Blot Analysis of DYRK Substrate Phosphorylation
This protocol provides a general framework for assessing the phosphorylation of a known DYRK substrate.[7]
-
Cell Treatment: Treat cells with the DYRK inhibitor at various concentrations or a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the DYRK substrate (e.g., anti-phospho-STAT3 Ser727) overnight at 4°C.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.[2]
In Vitro Kinase Assay (ADP-Glo™)
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced.[13][14]
-
Reaction Setup: In a microplate, combine the recombinant DYRK enzyme, a specific peptide substrate (e.g., DYRKtide), and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP.
-
Luminescence Detection: Measure the luminescence, which is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[13]
Visualizations
Caption: Simplified DYRK1A signaling pathway regulating NFATc and β-cell proliferation.
Caption: Decision-making workflow for validating on-target effects of a DYRK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to DYRK Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying resistance to DYRK (Dual-specificity tyrosine-regulated kinase) inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of DYRK family members in cancer?
The DYRK family of kinases, including DYRK1A, DYRK1B, and DYRK2, are involved in a wide range of cellular processes that are often dysregulated in cancer.[1][2] They can act as either tumor suppressors or oncogenes depending on the cellular context.[3] Key functions include regulation of cell cycle progression, apoptosis, and cellular stress responses. For instance, DYRK1A has been implicated in the chemoresistance of Acute Myeloid Leukemia (AML) and the regulation of EGFR in glioblastoma.[1][4][5] DYRK1B is known to promote the survival of quiescent cancer cells, contributing to chemoresistance. DYRK2 plays a role in proteostasis and can influence the sensitivity of cancer cells to proteasome inhibitors.[3]
Q2: What are the common mechanisms of acquired resistance to DYRK inhibitors in cancer cell lines?
Resistance to DYRK inhibitors can arise through several mechanisms, broadly categorized as:
-
Upregulation of Compensatory Survival Pathways: Cancer cells can bypass the effects of DYRK inhibition by upregulating parallel signaling pathways that promote survival and proliferation. For example, resistance to DYRK2 inhibitors can involve the upregulation of the HSF1-mediated chaperone response to mitigate proteotoxic stress.[3] In cells resistant to DYRK1A inhibitors, upregulation of receptor tyrosine kinases like c-Met in glioblastoma or anti-apoptotic proteins like Mcl-1 in non-small cell lung cancer (NSCLC) has been observed.[6][7]
-
Target Alteration: While less commonly reported for DYRK inhibitors to date, mutations in the kinase domain of the DYRK protein could potentially alter inhibitor binding and efficacy.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or altered drug metabolism could reduce the intracellular concentration of the inhibitor, leading to reduced target engagement.
Q3: My cell line shows a high IC50 value for a DYRK inhibitor. How do I determine if this is due to intrinsic resistance or an experimental issue?
High IC50 values can be due to either inherent biological resistance of the cell line or technical problems in the assay. To distinguish between these possibilities, consider the following:
-
Cell Line Characterization: Review the literature for known expression levels of the target DYRK kinase and common resistance pathways in your cell line.
-
Positive Control: Test the inhibitor on a known sensitive cell line to confirm its potency and the validity of your experimental setup.
-
Inhibitor Quality: Ensure the inhibitor is of high purity, has been stored correctly, and that fresh dilutions are prepared for each experiment.[3]
-
Assay Optimization: Verify that your cell seeding density, treatment duration, and the chosen viability assay are appropriate for your cell line and the inhibitor's mechanism of action.[3]
Q4: I am observing inconsistent IC50 values for the same DYRK inhibitor in the same cell line across experiments. What could be the cause?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Always begin experiments with healthy, logarithmically growing cells.[3]
-
Inhibitor Stability and Handling: Prepare fresh dilutions of the inhibitor from a verified stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
Assay Conditions: Ensure consistency in cell seeding density, incubation times, and reagent preparation. Variations in these parameters can significantly impact results.
-
DMSO Concentration: Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells and as low as possible (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section provides structured guidance for common problems encountered during experiments aimed at overcoming resistance to DYRK inhibitors.
Problem 1: No or weak inhibition of the target pathway despite using a potent DYRK inhibitor.
-
Possible Cause 1: Low Target Expression
-
Troubleshooting Step: Confirm the expression level of the target DYRK kinase (DYRK1A, 1B, or 2) in your cell line using Western blotting.
-
Recommendation: If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.
-
-
Possible Cause 2: Redundant Kinase Activity
-
Troubleshooting Step: Other kinases may be compensating for the inhibited DYRK kinase.
-
Recommendation: Use a genetic approach (siRNA, shRNA, or CRISPR/Cas9) to specifically knock down the target DYRK to confirm its role in the pathway.[3]
-
-
Possible Cause 3: Rapid Dephosphorylation of Substrates
-
Troubleshooting Step: The phosphorylation status of your target substrate may not be preserved during sample preparation.
-
Recommendation: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors.
-
Problem 2: Discrepancy between results from cell viability assays and Western blot analysis of apoptotic markers.
-
Possible Cause 1: Cytostatic vs. Cytotoxic Effects
-
Troubleshooting Step: The inhibitor may be causing cell cycle arrest (cytostatic) rather than cell death (cytotoxic) at the tested concentrations.
-
Recommendation: Perform cell cycle analysis using flow cytometry to assess changes in cell cycle distribution.
-
-
Possible Cause 2: Timing of Assays
-
Troubleshooting Step: The induction of apoptosis may be a delayed effect.
-
Recommendation: Conduct a time-course experiment, analyzing both cell viability and apoptotic markers at multiple time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 3: Off-Target Effects on Metabolism
-
Troubleshooting Step: Metabolic-based viability assays (e.g., MTT, resazurin) can be confounded by off-target effects of the inhibitor on cellular metabolism.
-
Recommendation: Use a non-metabolic viability assay, such as a cell counting-based method or an ATP-based assay (e.g., CellTiter-Glo), for confirmation.
-
Problem 3: Development of a resistant cell line is unsuccessful.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time
-
Troubleshooting Step: The concentration of the DYRK inhibitor may be too low, or the exposure time too short to induce a resistant phenotype.
-
Recommendation: Gradually increase the inhibitor concentration in a stepwise manner over a prolonged period (weeks to months). Monitor the IC50 of the cell population at regular intervals.
-
-
Possible Cause 2: Cell Line Instability
-
Troubleshooting Step: The parental cell line may be genetically unstable, leading to heterogeneous populations.
-
Recommendation: Start with a low-passage, single-cell cloned parental population if possible.
-
Data Presentation
Table 1: Comparative IC50 Values of DYRK Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Inhibitor | Cancer Type | Sensitive Cell Line | IC50 (µM) | Resistant Cell Line | IC50 (µM) | Fold Resistance | Reference |
| Doxorubicin | Acute Myeloid Leukemia (AML) | HL-60/ADM-Control | 1.8 ± 0.2 | HL-60/ADM-DYRK1A | 0.9 ± 0.1 | 0.5 (Sensitization) | [1] |
| Cisplatin | Pancreatic Cancer | Panc1 | ~4 | Panc1 + Mirk/Dyrk1B Inhibitor | ~0.7 | ~0.18 (Sensitization) | [8] |
| Cisplatin | Colon Carcinoma | SW620 | ~2.5 | SW620 + Mirk/Dyrk1B Inhibitor | ~0.4 | ~0.16 (Sensitization) | [8] |
Note: The data for Doxorubicin shows sensitization upon DYRK1A overexpression in a multi-drug resistant cell line. The data for Cisplatin shows sensitization upon co-treatment with a Mirk/Dyrk1B inhibitor.
Table 2: Changes in Protein Expression Associated with DYRK Inhibitor Resistance
| DYRK Family Member | Cancer Type | Resistance Mechanism | Protein | Fold Change in Resistant Cells | Reference |
| DYRK1A | Non-Small Cell Lung Cancer (NSCLC) | Upregulation of anti-apoptotic protein | Mcl-1 | Increased expression upon DYRK1A overexpression | [6][9] |
| DYRK1A | Acute Myeloid Leukemia (AML) | Upregulation of SAMHD1 | SAMHD1 | Increased expression upon DYRK1A overexpression | [10] |
| DYRK1B | Pancreatic, Ovarian, Colon Cancers | Upregulation of Mirk/Dyrk1B | Mirk/Dyrk1B | 2- to 6-fold increase upon mTOR inhibition | [11] |
| DYRK2 | Breast Cancer | Downregulation of DYRK2 | DYRK2 | Downregulated in docetaxel-resistant cells | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of DYRK inhibitors.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of the DYRK inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
Protocol 2: Western Blotting for Analysis of DYRK Signaling
This protocol is used to detect changes in protein expression and phosphorylation status in response to DYRK inhibitor treatment.
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-substrate, total protein, or loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).[3]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Identifying Protein Interactions
This protocol is used to identify proteins that interact with a specific DYRK family member.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the DYRK protein of interest or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analysis: Analyze the co-immunoprecipitated proteins by Western blotting.[3]
Mandatory Visualizations
Caption: Signaling pathways involved in DYRK1A function and mechanisms of resistance to its inhibition.
Caption: Experimental workflow for developing and characterizing resistance to DYRK inhibitors.
Caption: A logical troubleshooting guide for addressing inconsistent IC50 values in DYRK inhibitor experiments.
References
- 1. Tumor Suppressor DYRK1A Effects on Proliferation and Chemoresistance of AML Cells by Downregulating c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A suppression restrains Mcl-1 expression and sensitizes NSCLC cells to Bcl-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DYRK1A suppression restrains Mcl-1 expression and sensitizes NSCLC cells to Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Mechanism of DYRK1A in Cytarabine Resistance in Acute Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. DYRK2 controls GSTPI expression through ubiquitination and degradation of Twist1 to reduce chemotherapy resistance caused by EMT in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DYRKs-IN-1 Hydrochloride Permeability in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of DYRKs-IN-1 hydrochloride and other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with particularly high activity against DYRK1A and DYRK1B, showing IC50 values of 5 nM and 8 nM, respectively.[1] These kinases are involved in a variety of cellular processes, including cell cycle regulation and neuronal development.[2] By inhibiting DYRKs, this compound serves as a valuable tool for studying their roles in these pathways and holds potential for therapeutic applications in diseases where DYRKs are dysregulated.[2]
Q2: I'm observing a significant discrepancy between the biochemical potency (IC50) of this compound and its effect in my cell-based assays. What could be the reason?
A common reason for this discrepancy with kinase inhibitors is poor cell permeability.[3] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Another possibility is that the compound is being actively removed from the cell by efflux pumps, such as P-glycoprotein (P-gp).
Q3: Which cell lines are commonly used to assess the permeability of small molecule inhibitors?
Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cell lines are standard in vitro models for predicting drug permeability and absorption.[4] Caco-2 cells are often used to model the intestinal barrier, while MDCK cells, particularly those engineered to express specific transporters like P-gp (MDCK-MDR1), are useful for studying the role of efflux pumps.[5]
Q4: How can I determine if this compound is a substrate for efflux pumps?
You can perform a bidirectional permeability assay using a cell line that overexpresses the efflux transporter of interest, such as the MDCK-MDR1 cell line for P-gp. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER). An efflux ratio significantly greater than 1 suggests that the compound is actively transported by the efflux pump.[6]
Troubleshooting Guide
Issue: Low or inconsistent activity of this compound in cellular assays.
This guide will walk you through a systematic approach to troubleshoot potential permeability issues with this compound.
Step 1: Evaluate Physicochemical Properties
The inherent properties of a compound can influence its ability to cross cell membranes.
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Lipophilicity (LogP): While a certain degree of lipophilicity is required for membrane traversal, highly lipophilic compounds can be retained within the cell membrane.
-
Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability.
-
Hydrogen Bond Donors and Acceptors: A large number of hydrogen bond donors and acceptors can hinder passive diffusion across the lipid bilayer.
Step 2: Perform a Caco-2 Permeability Assay
This assay provides a quantitative measure of a compound's intestinal permeability.
Table 1: Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assays [7]
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1.0 | Low | Poor (0-20%) |
| 1.0 - 10 | Moderate | Moderate (20-70%) |
| > 10 | High | High (70-100%) |
Caption: This table provides a general guideline for interpreting the apparent permeability coefficient (Papp) obtained from a Caco-2 permeability assay.
Step 3: Investigate the Role of Efflux Transporters
If permeability is low, it is crucial to determine if the compound is a substrate for efflux pumps.
Table 2: Example Data from a Bidirectional MDCK-MDR1 Permeability Assay
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER = Papp B-A / Papp A-B) | Interpretation |
| DYRKs-IN-1 HCl (Hypothetical) | A -> B | 1.5 | 5.3 | Potential P-gp Substrate |
| B -> A | 8.0 | |||
| Control (Low Permeability) | A -> B | 0.8 | 1.1 | Not a P-gp Substrate |
| B -> A | 0.9 | |||
| Control (Known P-gp Substrate) | A -> B | 2.0 | 10.0 | P-gp Substrate |
| B -> A | 20.0 |
Caption: This table presents hypothetical data from a bidirectional permeability assay using MDCK-MDR1 cells to illustrate how to identify a P-glycoprotein (P-gp) substrate.
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for the efflux transporter.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold indicates a tight monolayer.
-
Dosing:
-
Prepare a dosing solution of this compound in a suitable transport buffer.
-
For apical to basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
-
Sampling: At predetermined time points, collect samples from the basolateral chamber.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: Bidirectional MDCK-MDR1 Permeability Assay
Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells (which overexpress human P-gp) on permeable Transwell® inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Verify monolayer integrity by measuring TEER.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling and Analysis: Follow the same procedures as in the Caco-2 assay to collect and quantify the compound in the receiver chambers for both directions.
-
Calculation:
-
Calculate the Papp for both the A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of DYRKs-IN-1 Hydrochloride in Primary Neurons
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of DYRKs-IN-1 hydrochloride in primary neuron cultures. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the successful application of this potent DYRK inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B.[1][2] These kinases are involved in a variety of cellular processes, including neuronal development, cell cycle regulation, and apoptosis.[3][4] By inhibiting DYRKs, this compound allows for the investigation of their roles in these pathways.[3] The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to the free base.[1]
Q2: What is the recommended starting concentration for this compound in primary neuron cultures?
A2: The optimal concentration of this compound is highly dependent on the specific neuron type, culture density, and the experimental endpoint. As there is no established optimal concentration for primary neurons in the available literature, a dose-response experiment is crucial. Based on its high potency (IC50 values of 5 nM for DYRK1A and 8 nM for DYRK1B in biochemical assays), it is advisable to start with a wide concentration range, for instance, from 10 nM to 1 µM, to identify a concentration that is both effective and non-toxic.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in 100% dimethyl sulfoxide (B87167) (DMSO).[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. For short-term storage (up to one month), -20°C is suitable, while -80°C is recommended for long-term storage (up to six months).[1]
Q4: What are the potential off-target effects of this compound?
A4: While DYRKs-IN-1 is a potent DYRK inhibitor, like many kinase inhibitors that target the ATP-binding site, it may exhibit off-target activity against other closely related kinases, particularly within the CMGC kinase family (which includes CDKs, MAPKs, and GSK3).[5][6] It is important to consider that unexpected phenotypes could be a result of off-target effects. To confirm that the observed effects are due to DYRK1A/1B inhibition, consider using a structurally different DYRK inhibitor as a positive control in parallel experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of neuronal death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment starting from a lower concentration (e.g., 10 nM) to identify a non-toxic effective concentration.[7] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. | |
| Solvent toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your neurons (typically <0.1% - 0.5%). Always include a vehicle-only control (media with the same final DMSO concentration as the highest inhibitor concentration).[8] | |
| Inhibitor instability in media. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Some small molecules can degrade in culture media over time.[9] | |
| Inconsistent results between experiments. | Variability in primary neuron culture health. | Standardize your primary neuron culture protocol to ensure consistent cell density and health.[2] |
| Inconsistent preparation of inhibitor working solutions. | Prepare fresh working solutions for each experiment from a validated stock to ensure consistent concentrations.[2] | |
| Inhibitor degradation. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[7] | |
| No observable effect on the desired downstream pathway. | Inhibitor concentration is too low. | Increase the concentration of the inhibitor in a stepwise manner based on the results of your dose-response experiments. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient target engagement. | |
| Poor cell permeability of the inhibitor. | While not specifically reported for DYRKs-IN-1, some inhibitors have poor cell permeability. Confirm target engagement with a downstream biomarker assay (e.g., Western blot for a phosphorylated substrate of DYRK1A). |
Quantitative Data Summary
| Parameter | Value | Source |
| DYRK1A IC50 | 5 nM | [1][2] |
| DYRK1B IC50 | 8 nM | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Recommended Stock Solution | 10 mM in DMSO | [1] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.1% - 0.5% | [8] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effects of this compound on primary neurons.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound
-
DMSO (cell culture grade)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Plate primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for the desired period.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete neuronal culture medium. It is recommended to test a wide range of concentrations (e.g., from 10 nM to 10 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay: a. Following treatment, add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. b. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. c. Incubate the plate for at least 1 hour at room temperature, protected from light, to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Optimizing Working Concentration for Efficacy
This protocol provides a framework for identifying the optimal, non-toxic concentration of this compound that effectively inhibits its target in primary neurons.
Materials:
-
Primary neurons cultured in appropriate plates (e.g., 6-well plates for Western blotting)
-
This compound
-
DMSO (cell culture grade)
-
Neuronal culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibody against a known downstream target of DYRK1A (e.g., phospho-Tau or other relevant substrate)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Treatment: a. Based on the results from the cytotoxicity assay, select a range of non-toxic concentrations of this compound to test for efficacy. b. Treat primary neurons with the selected concentrations of the inhibitor and a vehicle control for a predetermined time.
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. b. Block the membrane and probe with the primary antibody against the phosphorylated downstream target of DYRK1A. c. Subsequently, probe the membrane with a primary antibody against a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated target and the loading control. b. Normalize the intensity of the phosphorylated target to the loading control for each sample. c. The optimal working concentration will be the lowest concentration that shows a significant reduction in the phosphorylation of the downstream target without causing cytotoxicity.
Visualizations
Caption: Simplified DYRK1A signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1A overexpression inhibits proliferation and induces premature neuronal differentiation of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
dealing with high background in kinase assays with DYRKs-IN-1 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background signals in kinase assays utilizing DYRKs-IN-1 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals working with DYRK family kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B.[1][2][3] It is primarily used in research to investigate the roles of these kinases in various cellular processes, including cell cycle regulation, neuronal development, and the progression of diseases like cancer and neurodegenerative disorders.[1]
Q2: How should I properly handle and store this compound?
Proper handling and storage are critical to maintain the inhibitor's activity. This compound is soluble in DMSO.[2] For stock solutions, it is recommended to dissolve the compound in DMSO; for in vivo applications, a formulation with PEG300, Tween-80, and saline may be used.[2] Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage to prevent degradation.[4] The solid form should be stored at 2-8°C under dry and sealed conditions.[1]
Q3: What are the common types of kinase assays used to assess DYRK1A activity with this inhibitor?
Several assay formats can be used to measure DYRK1A activity and its inhibition by this compound. Common methods include:
-
Radiometric Assays: These are considered a gold standard and measure the incorporation of radiolabeled phosphate (B84403) (from ³²P-ATP or ³³P-ATP) into a substrate.
-
Luminescence-Based Assays: Formats like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced, which correlates with a luminescent signal.[5][6][7]
-
Fluorescence-Based Assays: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are also employed.[8][9]
-
ELISA-Based Assays: These assays use a phospho-specific antibody to detect the phosphorylated substrate.[4][10]
Troubleshooting Guide: High Background in Kinase Assays
High background signal can significantly reduce the assay window (signal-to-background ratio) and mask the true inhibitory effects of this compound. The following sections address common causes and solutions for high background in different assay formats.
General Causes of High Background
| Potential Cause | Recommended Solution(s) | Rationale |
| Reagent Contamination | Use high-purity reagents (ATP, buffers, etc.).[9] Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination. For luminescence assays, use ATP with low ADP contamination.[5][7] | Impurities in reagents can interfere with the assay chemistry or detection method, leading to a higher background signal. ADP contamination in ATP stocks will lead to a high background in ADP-detection assays.[5][7] |
| Sub-optimal Enzyme/Substrate Concentration | Titrate the kinase and substrate concentrations to find the optimal balance that provides a robust signal without excessive background. | Using too high a concentration of the enzyme or substrate can lead to a high basal signal that is not dependent on the inhibitor. |
| Compound Interference | Test for compound autofluorescence or quenching by running controls with the compound in the absence of the enzyme or substrate.[9][11] If interference is observed, consider using a different assay format (e.g., radiometric vs. fluorescence) or red-shifted fluorescent probes.[11] | The inhibitor itself or impurities within the compound lot may possess inherent fluorescent properties or the ability to quench the fluorescent signal, artificially increasing or decreasing the background.[9][11] |
| DMSO Concentration | Keep the final DMSO concentration in the assay low and consistent across all wells (typically ≤1%).[4][9] | High concentrations of DMSO can affect enzyme activity and the stability of some assay reagents, potentially contributing to higher background.[9] |
| Incubation Time | Optimize the reaction incubation time. | Excessively long incubation times can lead to higher background due to non-enzymatic phosphorylation or degradation of assay components. |
Specific Guidance for Luminescence-Based Assays (e.g., ADP-Glo™)
| Potential Cause | Recommended Solution(s) | Rationale |
| ATP Contamination | Use fresh, high-purity ATP with minimal ADP contamination.[5][7] Run a "no enzyme" control to determine the background signal from the ATP stock. | The ADP-Glo™ assay is highly sensitive to the amount of ADP present.[12] Contaminating ADP in the ATP reagent will be converted to a luminescent signal, resulting in high background.[5][7] |
| Cross-Contamination | Use dedicated pipette tips and reagent reservoirs. If using multi-channel pipettes, ensure there is no carryover between wells. | Even minute amounts of highly active kinase or ADP carried over to negative control wells can generate a significant background signal. |
| Plate Choice | Use opaque, white-walled microplates for luminescence assays.[5] | White plates maximize the luminescent signal output. Black plates will reduce the signal, and clear plates can lead to well-to-well crosstalk.[5] |
Specific Guidance for ELISA-Based Assays
| Potential Cause | Recommended Solution(s) | Rationale |
| Non-specific Antibody Binding | Increase the number of wash steps.[4] Optimize the concentration of the blocking agent (e.g., BSA).[4] Use a higher dilution of the primary or secondary antibody.[4] | The primary or secondary antibodies may bind non-specifically to the plate or other assay components, leading to a high background signal.[4] |
| Insufficient Blocking | Ensure that the blocking step is performed for a sufficient duration and with an appropriate blocking agent. | Inadequate blocking of the microplate wells can lead to non-specific binding of antibodies and other proteins. |
| Substrate Quality | Use a fresh batch of high-purity substrate for coating.[4] | Degraded or impure substrate can lead to inconsistent coating and higher background.[4] |
Experimental Protocols
General DYRK1A Kinase Assay Protocol (Luminescence-Based)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the inhibitor in assay buffer, ensuring the final DMSO concentration is consistent across all wells.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the DYRK1A enzyme and substrate (e.g., DYRKtide peptide) in the reaction buffer at their optimal concentrations.
-
Prepare the ATP solution in the reaction buffer at a concentration close to its Kₘ for DYRK1A.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a white, opaque-walled 384-well plate.
-
Add the DYRK1A enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at 30°C.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other measurements.
-
Normalize the data to the positive control (vehicle-treated) and calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: DYRK1A signaling and inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for a DYRK1A kinase inhibition assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high background in kinase assays.
References
- 1. This compound [myskinrecipes.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ulab360.com [ulab360.com]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Technical Support Center: Ensuring Complete Inhibition of DYRK1B with DYRKs-IN-1 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DYRKs-IN-1 hydrochloride to achieve complete inhibition of DYRK1B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[1][2] Its primary targets are DYRK1A and DYRK1B.[1][2][3] The hydrochloride salt form of DYRKs-IN-1 generally offers enhanced water solubility and stability compared to the free base.[1]
Q2: What is the in vitro potency of this compound against DYRK1B?
DYRKs-IN-1 is a highly potent inhibitor of DYRK1B with a reported IC50 value of 8 nM in biochemical assays.[1][2][3][4] It also potently inhibits DYRK1A with an IC50 of 5 nM.[1][2][3][4]
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at 4°C, sealed away from moisture.[4] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[4] It is recommended to avoid repeated freeze-thaw cycles.[5]
Q4: In which solvents can I dissolve this compound?
This compound is soluble in DMSO at a concentration of 31.25 mg/mL (50.04 mM), which may require ultrasonication and warming to 60°C.[4] It is sparingly soluble in water.[4] For in vivo studies, a common solvent formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q5: What are the known off-target effects of this compound?
As with many kinase inhibitors that target the ATP-binding site, there is potential for off-target effects.[6][7] Given its high potency against DYRK1A, researchers should consider that phenotypes observed could be due to inhibition of either DYRK1A or both DYRK1A and DYRK1B.[1][2] It is advisable to consult kinome-wide selectivity data if available or perform experiments to distinguish the effects, such as using structurally different inhibitors or genetic knockdown approaches.[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving complete DYRK1B inhibition with this compound.
Issue 1: Incomplete or No Inhibition of DYRK1B Activity
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Start with a concentration range around the reported cellular EC50 (e.g., 27 nM for SW620 cells) and extend to higher concentrations.[1]
Possible Cause 2: Inhibitor Degradation.
-
Solution: Ensure proper storage of the compound as a powder and in solution.[4] Prepare fresh working solutions from a recent stock for each experiment.
Possible Cause 3: Cell Permeability Issues.
-
Solution: While DYRKs-IN-1 is cell-permeable, the efficiency can vary between cell lines.[9] Increase the incubation time to allow for sufficient cellular uptake.
Possible Cause 4: High Protein Binding in Media.
-
Solution: The presence of high concentrations of serum in the culture medium can sometimes reduce the effective concentration of the inhibitor. Consider reducing the serum concentration during the inhibitor treatment period if compatible with your experimental setup.
Issue 2: Unexpected Cellular Phenotypes
Possible Cause 1: Off-Target Effects.
-
Solution: As DYRKs-IN-1 also potently inhibits DYRK1A, the observed phenotype may be a result of inhibiting both kinases.[1][2] To differentiate, consider using a more selective DYRK1B inhibitor if available, or use RNAi to specifically knock down DYRK1B and compare the phenotype.[5][10]
Possible Cause 2: Complex Downstream Signaling.
-
Solution: DYRK1B is involved in complex and sometimes opposing signaling pathways, such as its dual role in canonical and non-canonical Hedgehog signaling and its interaction with the mTOR/AKT pathway.[11][12][13] The observed phenotype may be a net result of these complex interactions. It is crucial to analyze multiple downstream targets and pathways to fully understand the inhibitor's effect.
Issue 3: Difficulty in Confirming DYRK1B Inhibition
Possible Cause 1: Lack of a Reliable Readout.
-
Solution: Directly measuring DYRK1B kinase activity in cell lysates can be challenging. A common and reliable method to confirm inhibition is to measure the phosphorylation of a known downstream substrate of DYRK1B. For example, DYRK1B has been shown to phosphorylate cyclin D1 at Threonine 286.[14] A decrease in p-Cyclin D1 (Thr286) upon treatment with this compound can serve as a marker of target engagement.
Possible Cause 2: Antibody Quality for Western Blotting.
-
Solution: Ensure the specificity and sensitivity of the antibodies used to detect total DYRK1B and its phosphorylated substrates. Validate antibodies using positive and negative controls (e.g., cells with known high and low expression of the target protein, or lysates from DYRK1B knockdown cells).
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of DYRKs-IN-1
| Target | IC50 (nM) | Reference(s) |
| DYRK1B | 8 | [1][2][3][4] |
| DYRK1A | 5 | [1][2][3][4] |
Table 2: Cellular Activity of DYRKs-IN-1
| Cell Line | Assay | EC50 (nM) | Reference(s) |
| SW 620 | Cellular Potency (Antitumor Activity) | 27 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of DYRK1B Downstream Target Phosphorylation
This protocol describes how to assess the inhibition of DYRK1B by measuring the phosphorylation status of a downstream target, such as Cyclin D1 (pThr286).
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction: [15]
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE: [15]
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
-
Protein Transfer: [15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-p-Cyclin D1 Thr286) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of DYRK1B inhibition on cell viability.[17][18][19]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified DYRK1B signaling network.
Caption: Workflow for DYRK1B inhibition experiments.
Caption: Troubleshooting flowchart for DYRK1B inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|1386980-55-7|COA [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minibrain-related kinase/dual-specificity tyrosine-regulated kinase 1B implication in stem/cancer stem cells biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Validating DYRK1A Inhibition: A Comparative Guide to DYRKs-IN-1 Hydrochloride and Alternative Inhibitors Using Western Blot
For researchers, scientists, and drug development professionals, rigorous validation of kinase inhibitor activity is paramount. This guide provides a comprehensive comparison of DYRKs-IN-1 hydrochloride and other commercially available inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a focus on validation using the Western blot technique. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes key signaling pathways and workflows to support your research.
DYRK1A is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including Down syndrome and certain cancers. As such, the development of potent and selective DYRK1A inhibitors is an active area of research. This compound is one such inhibitor, and this guide will detail the methods to validate its efficacy and compare it against other known inhibitors like Harmine and EHT1610.
Comparative Inhibitor Performance
The selection of an appropriate inhibitor is critical for targeted research. The following table summarizes the inhibitory potency of this compound (referred to as DYRK1A-IN-1 in much of the literature) and its alternatives. It is important to note that IC50 values can vary based on the assay conditions.
| Inhibitor | Target(s) | Reported IC50 (DYRK1A) | Notes |
| This compound | DYRK1A | ~220 nM (enzymatic)[1] | High selectivity and ligand efficiency.[1] |
| Harmine | DYRK1A, MAO-A | ~33 nM (in vitro)[2] | Potent but has off-target effects on MAO-A.[3] |
| EHT1610 | DYRK1A, DYRK1B | 0.36 nM (DYRK1A), 0.59 nM (DYRK1B)[4] | Potent inhibitor with demonstrated anti-leukemia effects.[4] |
| FINDY | DYRK1A | Does not inhibit mature kinase in vitro[5] | Targets the folding process of DYRK1A, leading to its degradation.[5] |
| INDY | DYRK1A, CLK kinases | 139 nM (enzymatic)[5] | A canonical ATP-competitive inhibitor.[5] |
Validating DYRK1A Inhibition by Western Blot: A Step-by-Step Protocol
Western blotting is a fundamental technique to visualize the inhibition of a kinase by observing the phosphorylation status of its downstream substrates. A decrease in the phosphorylation of a known DYRK1A target upon treatment with an inhibitor provides strong evidence of its efficacy.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Select a suitable cell line that expresses DYRK1A and relevant downstream targets (e.g., HEK293T, SH-SY5Y, or a cancer cell line like HCT-116).
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or an alternative inhibitor (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate (e.g., p-Tau (Thr212), p-FOXO1, p-STAT3, or p-Cyclin D1 (Thr286)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein and/or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using image analysis software. A reduction in the ratio of the phosphorylated protein to the total protein in inhibitor-treated samples compared to the control indicates successful inhibition of DYRK1A.
-
Visualizing DYRK1A Signaling and Experimental Logic
To better understand the mechanism of DYRK1A inhibition and the experimental approach, the following diagrams illustrate a key signaling pathway and the Western blot workflow.
Caption: DYRK1A phosphorylates transcription factors like FOXO1 and STAT3, and cell cycle regulators like Cyclin D1.
Caption: A streamlined workflow for validating DYRK1A inhibition using Western blot analysis.
Expected Outcomes and Data Interpretation
Upon successful inhibition of DYRK1A with this compound, a dose-dependent decrease in the phosphorylation of its downstream targets should be observed in the Western blot analysis. For instance, when probing for phosphorylated Tau, a key substrate of DYRK1A in neurobiology, a significant reduction in the p-Tau signal relative to total Tau would confirm the inhibitor's on-target activity.
Similarly, in cancer cell lines, inhibition of DYRK1A by compounds like EHT1610 has been shown to reduce the phosphorylation of FOXO1 and STAT3, leading to downstream effects on cell cycle progression.[4] Comparing the quantitative results obtained for this compound with those of established inhibitors like Harmine under the same experimental conditions will provide a clear picture of its relative potency and efficacy in a cellular context.
By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently validate the inhibitory activity of this compound and make informed decisions for their drug discovery and development programs.
References
A Comparative Guide to the Efficacy of DYRKs-IN-1 Hydrochloride and Harmine as DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): DYRKs-IN-1 hydrochloride and the natural alkaloid, harmine (B1663883). This comparison is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as neurodegenerative diseases, oncology, and diabetes.
Introduction to DYRK1A and its Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its gene is located on chromosome 21, and its overexpression is implicated in the pathophysiology of Down syndrome and Alzheimer's disease.[1][2] Consequently, DYRK1A has emerged as a significant therapeutic target.
This compound and harmine are both ATP-competitive inhibitors of DYRK1A.[3][4] While both compounds effectively inhibit the kinase, they exhibit distinct profiles in terms of potency, selectivity, and off-target effects. This guide aims to delineate these differences through a comprehensive review of published data.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro and cellular potency of this compound and harmine. It is important to note that IC50 and EC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | DYRK1A | 5 | [4][5][6] |
| DYRK1B | 8 | [4][5][6] | |
| Harmine | DYRK1A | 33 - 80 | [7][8] |
| DYRK1B | 166 | [7] | |
| DYRK2 | 900 - 1900 | [7][8] | |
| DYRK3 | 800 | [7] | |
| MAO-A | Potent Inhibitor | [9] | |
| Table 1: In Vitro Potency of this compound and Harmine |
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | SW 620 (Human Colon Tumor) | Cellular Potency | 27 | [4] |
| Table 2: Cellular Efficacy of this compound |
Efficacy and Selectivity Profile
This compound is a highly potent inhibitor of DYRK1A and its close homolog DYRK1B, with IC50 values in the low nanomolar range.[4][5][6] It has demonstrated cellular activity in a human colon tumor cell line with an EC50 of 27 nM.[4] While comprehensive kinome-wide selectivity data for this compound is not widely available in the public domain, its high potency suggests it may be a more selective tool for studying DYRK1A/1B function compared to less potent, more promiscuous inhibitors. A study on a structurally related pyrrolopyrimidine compound, which also exhibits low nanomolar potency for DYRK1A/1B, showed excellent selectivity against other DYRK family members and good oral bioavailability with in vivo efficacy in a glioblastoma xenograft model, suggesting that potent and selective DYRK1A/1B inhibitors can be developed from this chemical class.[9]
Harmine , a β-carboline alkaloid, is also a potent inhibitor of DYRK1A.[7] However, its utility as a selective pharmacological tool is limited by its significant off-target effects.[9] Harmine is a well-known inhibitor of monoamine oxidase A (MAO-A), which can lead to neurological side effects.[9] Furthermore, kinome profiling has revealed that harmine inhibits several other kinases, including other members of the DYRK family (DYRK1B, DYRK2) and CDC-like kinases (CLKs).[8][9] This broader activity profile complicates the interpretation of experimental results, as observed phenotypes may not be solely attributable to DYRK1A inhibition. Despite its suboptimal selectivity, harmine has been instrumental in demonstrating the therapeutic potential of DYRK1A inhibition in various in vivo models, including those for diabetes and neurodegenerative diseases.[1]
Signaling Pathways and Mechanism of Action
Both this compound and harmine function as ATP-competitive inhibitors, binding to the ATP-binding pocket of DYRK1A and preventing the phosphorylation of its downstream substrates.[3][4] DYRK1A is involved in multiple signaling pathways that regulate key cellular processes.
References
- 1. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 2. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of DYRKs-IN-1 Hydrochloride and EHT 1610 for DYRK1A Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research and therapeutic development. This guide provides an objective comparison of two prominent DYRK1A inhibitors: DYRKs-IN-1 hydrochloride and EHT 1610. The following sections detail their performance based on available experimental data, outline relevant experimental protocols, and visualize key signaling pathways and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and EHT 1610, focusing on their potency and cellular activity.
Table 1: Biochemical Potency against DYRK Family Kinases
| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Data Source |
| This compound | 5 | 8 | [1][2] |
| EHT 1610 | 0.36 | 0.59 | [3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50/Effect | Data Source |
| DYRKs-IN-1 | SW 620 (human colon cancer) | Cellular Potency | 27 nM (EC50) | [2] |
| EHT 1610 | MHH-CALL-4 (B-cell acute lymphoblastic leukemia) | Western Blot | Reduced p-cyclin D3 and p-FOXO1 at 2.5-10 µM | [3] |
| EHT 1610 | B-ALL cell lines | Cell Cycle Analysis | Fewer cells in G0, accumulation in S-G2-M phases | [5] |
| EHT 1610 | Xenograft models of B-ALL in mice | In Vivo Antileukemia Activity | Reduced leukemic burden | [3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Kinase Selectivity
While a direct head-to-head broad-panel kinase screen for both compounds is not publicly available, existing data suggests that both are potent inhibitors of DYRK1A and DYRK1B. EHT 1610 has been described as a potent and selective small-molecule inhibitor of DYRK1A.[5] For a compound with a similar core structure to this compound, KINOMEscan profiling revealed high selectivity for DYRK1A, CLK1, CLK2, and DYRK2.[6] Comprehensive kinase profiling is recommended to fully elucidate the selectivity of these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize DYRK1A inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay quantifies the direct inhibition of DYRK1A enzymatic activity by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (a peptide substrate for DYRK1A)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (this compound or EHT 1610) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a reaction plate, add the recombinant DYRK1A enzyme to each well.
-
Add the diluted test compounds or vehicle (DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Western Blot Assay for Target Engagement
This method assesses the ability of an inhibitor to modulate the phosphorylation of a known downstream substrate of DYRK1A within a cellular context.
Materials:
-
Cultured cells (e.g., B-ALL cell line MHH-CALL-4)
-
Test compounds (this compound or EHT 1610) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-cyclin D3 (Thr283), anti-total-cyclin D3, anti-phospho-FOXO1, anti-total-FOXO1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration (e.g., 4-5 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Visualizations
The following diagrams illustrate the DYRK1A signaling pathway and a general workflow for evaluating DYRK1A inhibitors.
Conclusion
Both this compound and EHT 1610 are potent inhibitors of DYRK1A. Based on the available biochemical data, EHT 1610 demonstrates superior potency with a sub-nanomolar IC50 value. EHT 1610 has been more extensively characterized in the context of leukemia, with demonstrated cellular and in vivo activity.[3][5] this compound also shows potent biochemical and cellular activity.[2] The choice between these two inhibitors may depend on the specific research application, the required potency, and the cellular context being investigated. For studies requiring the highest potency, EHT 1610 appears to be the preferred compound based on current data. However, a direct, head-to-head comparison of their broad kinase selectivity profiles would provide a more complete picture of their relative advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Selectivity of DYRKs-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The dual-specificity tyrosine-regulated kinases (DYRKs) are a family of serine/threonine kinases implicated in a multitude of cellular processes, from cell cycle regulation to neuronal development.[1][2] Their dysregulation is linked to various pathologies, including cancer and neurodegenerative diseases, making them attractive targets for therapeutic intervention.[3] DYRKs-IN-1 hydrochloride is a potent inhibitor of DYRK1A and DYRK1B, exhibiting IC50 values of 5 nM and 8 nM, respectively.[4][5] This guide provides a comprehensive analysis of the selectivity profile of this compound, offering a comparative perspective against other kinases to aid researchers in its effective application.
Selectivity Profile of this compound
A critical aspect of any kinase inhibitor is its selectivity across the kinome. High selectivity minimizes off-target effects, leading to more precise biological outcomes and a better therapeutic window. While extensive public data on the broad kinome-wide selectivity of this compound is limited, its high potency against DYRK1A and DYRK1B is well-documented.
Below is a summary of the known inhibitory activity of this compound. To illustrate a typical kinase selectivity profile, a comparative table for a different selective DYRK inhibitor, AnnH75, is also provided.
Table 1: Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 5[4][5] |
| DYRK1B | 8[4][5] |
| Other Kinases | Data not publicly available |
Table 2: Example Selectivity Profile of a DYRK1A Inhibitor (AnnH75) [2]
| Kinase | % Inhibition at 1 µM |
| DYRK1A | 100 |
| DYRK1B | 100 |
| CLK1 | 100 |
| CLK4 | 99 |
| Haspin (GSG2) | 98 |
| DYRK2 | 23 |
| HIPK2 | 15 |
| Numerous other kinases | <10 |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount. Standard methodologies involve screening the compound against a large panel of purified kinases and measuring its inhibitory activity at a fixed concentration, followed by dose-response studies for potent hits.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of an inhibitor against a specific kinase is a radiometric or luminescence-based in vitro kinase assay.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The inhibitor's potency is determined by its ability to block this reaction.
Materials:
-
Recombinant Kinase (e.g., DYRK1A)
-
Kinase Substrate (specific for the kinase)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for luminescence-based assays)
-
Kinase Buffer
-
96-well or 384-well plates
-
Detection Reagents (e.g., Phosphor imager or luminescence plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase, the kinase substrate, and the diluted inhibitor or vehicle control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination: Stop the reaction.
-
Detection: Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and quantifying with a scintillation counter or phosphor imager. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Broad Kinome Selectivity Profiling (e.g., KINOMEscan™)
Principle: This is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of DNA-tagged kinases. The ability of the compound to displace a reference ligand from the kinase active site is measured by quantitative PCR (qPCR) of the DNA tag.[6][7]
Workflow:
-
Assay Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound (this compound).[6][7]
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.[6]
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[6][7]
-
Selectivity Score: The results are often expressed as a percentage of control or as dissociation constants (Kd) for each kinase, providing a comprehensive selectivity profile.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound acts and how its selectivity is determined, the following diagrams illustrate a key DYRK1A signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
References
- 1. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 3. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
Confirming On-Target Effects of DYRKs-IN-1 Hydrochloride with a Rescue Experiment: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the on-target effects of a chemical probe is a critical step in preclinical research. This guide provides a framework for confirming the on-target activity of DYRKs-IN-1 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), through a rescue experiment. We will objectively compare its performance with other alternative inhibitors and provide supporting experimental data and detailed methodologies.
Introduction to this compound and On-Target Validation
This compound is a potent inhibitor of DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively[1]. The DYRK family of kinases, particularly DYRK1A, is implicated in a variety of cellular processes, including cell cycle regulation, neuronal development, and apoptosis[2]. Dysregulation of DYRK1A is associated with several diseases, making it a compelling therapeutic target[2].
A rescue experiment is a robust method to demonstrate that the observed cellular phenotype of a drug is a direct consequence of its interaction with the intended target. This is typically achieved by overexpressing a drug-resistant mutant of the target protein or a downstream effector that can bypass the drug's inhibitory effect. This guide will outline the principles and a model protocol for such an experiment with this compound.
Data Presentation: Comparison of DYRK Inhibitors
The selection of a kinase inhibitor for research should be guided by its potency and selectivity. The following table summarizes the IC50 values of this compound and several alternative DYRK inhibitors against various kinases.
| Inhibitor | DYRK1A (IC50) | DYRK1B (IC50) | DYRK2 (IC50) | Other Notable Targets (IC50) |
| This compound | 5 nM [1] | 8 nM [1] | - | - |
| Harmine | 33 - 80 nM | 166 nM | 900 nM - 1.9 µM | MAO-A[3][4] |
| INDY | 0.24 µM | 0.23 µM | >90% inhibition at 10 µM | CLK1, CLK4, CK1, PIM1 (>90% inhibition at 10 µM)[4] |
| AZ191 | 88 nM | 17 nM | 1890 nM | ~5-10 fold selectivity over DYRK1A, ~110-fold over DYRK2[4] |
| LDN-192960 | 100 nM | - | 48 nM | Haspin (10 nM), CLK1 (210 nM), PIM1 (720 nM)[4] |
Experimental Protocols
This section provides a detailed methodology for a model rescue experiment to confirm the on-target effects of this compound. While direct experimental data for a rescue experiment with this specific compound is not widely published, the following protocol is based on established principles of kinase inhibitor validation.
Protocol: Rescue of this compound-Induced Phenotype by Overexpression of a Downstream Effector (Cyclin D1)
This protocol is adapted from studies demonstrating that overexpression of Cyclin D1 can rescue the anti-proliferative effects of DYRK1A overexpression[5].
1. Cell Culture and Treatment:
-
Cell Line: A suitable cell line sensitive to DYRK1A inhibition (e.g., a cancer cell line where DYRK1A is implicated in proliferation).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Treat cells with a concentration of this compound that elicits a clear phenotypic response (e.g., reduced cell viability or proliferation).
2. Transfection:
-
Plasmid: Use an expression vector encoding human Cyclin D1. An empty vector should be used as a control.
-
Transfection Reagent: Utilize a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to transiently transfect the cells with the Cyclin D1 expression vector or the empty vector.
-
Transfection Procedure:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Prepare the DNA-lipid complexes by mixing the plasmid DNA and transfection reagent in serum-free medium.
-
Incubate the complexes at room temperature to allow for their formation.
-
Add the complexes to the cells and incubate for the recommended time.
-
Replace the transfection medium with fresh complete medium.
-
3. Rescue Experiment:
-
After transfection, allow the cells to recover and express the transfected protein (typically 24-48 hours).
-
Treat the transfected cells with this compound at the predetermined effective concentration.
-
Include the following experimental groups:
-
Untransfected cells + vehicle control
-
Untransfected cells + this compound
-
Empty vector transfected cells + vehicle control
-
Empty vector transfected cells + this compound
-
Cyclin D1 transfected cells + vehicle control
-
Cyclin D1 transfected cells + this compound
-
4. Endpoint Assay (e.g., Cell Viability Assay):
-
After the desired treatment period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
MTT Assay Procedure:
-
Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control for each transfection condition. A successful rescue is indicated by a significant increase in cell viability in the Cyclin D1-transfected, this compound-treated group compared to the empty vector-transfected, inhibitor-treated group.
Mandatory Visualization
DYRK1A Signaling Pathway
Caption: A simplified diagram of the DYRK1A signaling pathway and its inhibition.
Experimental Workflow for Rescue Experiment
Caption: A workflow diagram illustrating the key steps of a rescue experiment.
Logical Relationship of a Rescue Experiment
Caption: Logical diagram showing how a rescue experiment confirms on-target effects.
Conclusion
Confirming the on-target effects of a kinase inhibitor is essential for the validation of research findings and the advancement of drug discovery programs. A rescue experiment provides a definitive method to establish a direct link between the inhibitor, its target, and the observed cellular phenotype. While direct rescue experiment data for this compound is not extensively documented in publicly available literature, the provided model protocol, based on the known downstream signaling of DYRK1A, offers a robust framework for researchers to validate its on-target activity. By comparing the potency and selectivity of this compound with alternative inhibitors, researchers can make informed decisions about the most appropriate chemical tools for their specific experimental needs.
References
Cross-Validation of DYRKs-IN-1 Hydrochloride Effects with the Structurally Different Inhibitor Harmine
A Comparative Guide for Researchers
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases involved in critical cellular processes, including cell proliferation, neurodevelopment, and apoptosis. Their dysregulation has been implicated in various diseases such as Down syndrome, Alzheimer's disease, and several cancers. This guide provides a comparative analysis of two distinct inhibitors of DYRK1A and DYRK1B: DYRKs-IN-1 hydrochloride, a potent synthetic inhibitor, and Harmine, a naturally occurring β-carboline alkaloid. By presenting their biochemical and cellular effects side-by-side, this document aims to assist researchers in selecting appropriate tools for their studies and highlights the importance of cross-validating findings with structurally diverse molecules to ensure on-target specificity.
Inhibitor Profiles and Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of DYRK1A and DYRK1B.[1][2][3][4] Its chemical structure is based on a pyrido[2,3-d]pyrimidine (B1209978) scaffold. It is frequently used in research to investigate the roles of DYRK kinases in cellular functions like cell cycle regulation and neuronal development.[5]
Harmine is a natural β-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi.[6][7] It is also an ATP-competitive inhibitor of DYRK1A.[8] A key feature of Harmine is its additional, well-documented inhibitory activity against monoamine oxidase A (MAO-A), which must be considered when interpreting experimental results.[6][9][10]
| Feature | This compound | Harmine |
| Chemical Class | Pyrido[2,3-d]pyrimidine | β-carboline alkaloid |
| Source | Synthetic | Natural |
| Molecular Weight | 624.52 g/mol | 212.25 g/mol |
| CAS Number | 1386980-55-7 | 442-51-3 |
Quantitative Data Comparison: Potency and Cellular Activity
The following table summarizes the in vitro potency of both inhibitors against their primary kinase targets and their effects in cellular assays. This compound demonstrates higher potency for both DYRK1A and DYRK1B compared to Harmine.
| Parameter | This compound | Harmine | Reference |
| DYRK1A IC₅₀ | 5 nM | 33 nM - 80 nM | [3][4][8] |
| DYRK1B IC₅₀ | 8 nM | 166 nM | [3][4][8][11] |
| Cellular EC₅₀ | 27 nM (SW 620 cells) | Not widely reported | [3] |
| Known Off-Targets | Not widely reported | MAO-A (Ki = 16.9 nM) | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Visualizing Pathways and Protocols
To better understand the context of these inhibitors, the following diagrams illustrate a key signaling pathway involving DYRK1A and the general workflows for the experimental protocols described.
Caption: Simplified DYRK1A signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a CellTiter-Glo® cell viability assay.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Protocol 1: In Vitro DYRK1A Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (e.g., RRRFRPASPLRGPPK)
-
ATP
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound and Harmine (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Create a serial dilution of each inhibitor in DMSO. Further dilute these stock solutions in kinase buffer to achieve the final desired assay concentrations.
-
Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.[12]
-
Enzyme/Substrate Addition: Prepare a solution containing the DYRK1A enzyme and the DYRKtide substrate in kinase buffer. Add 2.5 µL of this mixture to each well.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in kinase buffer) to each well. The final reaction volume should be 10 µL.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
-
Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This "add-mix-measure" assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[14][15]
Materials:
-
Cells of interest (e.g., SW 620 human colon tumor cell line)
-
Complete culture medium
-
This compound and Harmine (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Prepare a cell suspension in culture medium and dispense 100 µL into each well of a 96-well plate. Include wells with medium only for background measurement.[16][17]
-
Compound Treatment: Add the desired concentrations of the inhibitors to the experimental wells. Include vehicle-only (DMSO) wells as a negative control.[16][17]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[16][17]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[16][17]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all measurements. Normalize the data to the vehicle control wells and plot the results as a percentage of viability versus inhibitor concentration to determine the EC₅₀ value.
Conclusion and Recommendations
This guide compares this compound and Harmine, two structurally distinct inhibitors of DYRK kinases.
-
This compound is a highly potent and specific tool for probing DYRK1A/1B function, as evidenced by its low nanomolar IC₅₀ values.[1][2]
-
Harmine , while also a potent DYRK1A inhibitor, possesses significant off-target activity against MAO-A.[8][9] This makes it a valuable tool for cross-validation but requires careful consideration of its pleiotropic effects. For instance, any observed cellular phenotype with Harmine should be independently confirmed with a more selective, structurally different inhibitor like this compound to ensure the effect is due to DYRK1A inhibition and not MAO-A inhibition.
For researchers studying the specific roles of DYRK1A/1B, it is recommended to use this compound for primary investigations due to its superior potency and selectivity profile. Harmine can then be employed as a secondary tool to confirm that the observed effects are not an artifact of a specific chemical scaffold. This dual-inhibitor approach provides a robust method for validating the role of DYRK kinases in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1386980-55-7|COA [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | DYRKs抑制剂 | MCE [medchemexpress.cn]
- 5. This compound [myskinrecipes.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Harmine - Wikipedia [en.wikipedia.org]
- 10. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 11. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
Assessing the Kinase Specificity of DYRKs-IN-1 Hydrochloride: A Comparative Guide
For researchers in drug discovery and chemical biology, the specificity of a chemical probe is paramount. A highly selective inhibitor provides confidence that observed biological effects are due to the modulation of the intended target. This guide provides a comparative assessment of the kinase selectivity of DYRKs-IN-1 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), against other commercially available DYRK inhibitors: the natural product Harmine and the synthetic compound GSK626616.
Executive Summary
Inhibitor Comparison
The following table summarizes the key characteristics of this compound, Harmine, and GSK626616, focusing on their potency and selectivity.
| Inhibitor | Target(s) | Potency (IC50/Kd) | Selectivity Profile (Kinome Scan) |
| This compound | DYRK1A, DYRK1B | DYRK1A: 5 nM (IC50)DYRK1B: 8 nM (IC50) | Data not publicly available. Potency suggests high affinity for DYRK1A/1B. |
| Harmine | DYRKs, MAO-A, and others | DYRK1A: ~70 nM (IC50) | Poor selectivity. Inhibits at least 17 other kinases at 10 µM. |
| GSK626616 | DYRK1, DYRK2, DYRK3 | DYRK3: 0.7 nM (IC50)(similar potency for DYRK1/2) | Highly selective. Negligible activity against a panel of 451 kinases. |
Kinome Scan Data Analysis
A kinome scan is a powerful method to assess the selectivity of a kinase inhibitor by quantifying its binding to a large panel of kinases. The results are often expressed as the percentage of kinase activity remaining in the presence of the inhibitor at a specific concentration.
Harmine: A kinome scan of Harmine at a concentration of 10 µM revealed that it inhibits 17 kinases in addition to DYRK1A, demonstrating its polypharmacology. This lack of specificity can complicate the interpretation of experimental results, as observed effects may be due to the inhibition of off-target kinases.
GSK626616: In contrast, GSK626616 has been screened against a panel of 451 kinases and showed negligible activity against them, indicating a very high degree of selectivity for the DYRK family of kinases[2][3]. This makes GSK626616 a valuable tool for specifically probing the function of DYRK kinases.
This compound: While a full kinome scan dataset for this compound is not publicly available, its low nanomolar potency against DYRK1A and DYRK1B suggests a high degree of affinity for these primary targets. Further investigation into its broader kinome selectivity is warranted to fully characterize it as a specific chemical probe.
DYRK1A Signaling Pathway
DYRK1A is a dual-specificity kinase that plays a crucial role in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis. It phosphorylates a range of substrates on serine and threonine residues, influencing their activity and stability. The diagram below illustrates a simplified overview of some key signaling pathways involving DYRK1A.
Caption: Simplified DYRK1A signaling pathways and points of inhibition.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (DiscoverX) is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding principle.
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Detailed Protocol:
-
Preparation of Kinase: Recombinant kinases are tagged with a unique DNA identifier.
-
Immobilization of Ligand: A proprietary, broadly active kinase ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, typically 1-10 µM for single-point screening, or in a dose-response format for Kd determination) are incubated together in a buffer solution. A DMSO control (vehicle) is run in parallel.
-
The mixture is allowed to reach binding equilibrium.
-
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control.
-
Results are typically expressed as "percent of control" or "percent inhibition".
-
For dose-response experiments, the dissociation constant (Kd) is calculated by fitting the data to a binding curve.
-
Caption: Experimental workflow for the KINOMEscan™ assay.
Conclusion
The selection of a suitable DYRK inhibitor requires careful consideration of both potency and selectivity. This compound is a highly potent inhibitor of DYRK1A and DYRK1B, making it a valuable tool for studying the roles of these kinases. However, in the absence of a comprehensive public kinome scan, its off-target profile remains to be fully elucidated. For studies demanding the highest level of specificity, GSK626616 represents an excellent choice, albeit with a primary focus on DYRK3. Harmine, due to its promiscuous nature, should be used with caution, and appropriate control experiments are necessary to validate that the observed effects are indeed mediated by DYRK1A inhibition. Researchers are encouraged to perform their own selectivity profiling to ensure the suitability of any inhibitor for their specific experimental needs.
References
Unveiling Potency: A Comparative Analysis of DYRK1A Inhibitors in B-Cell Acute Lymphoblastic Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of various DYRK1A inhibitors in B-cell Acute Lymphoblastic Leukemia (B-ALL) models. The data presented is compiled from recent preclinical studies and aims to facilitate the selection of promising therapeutic candidates for further investigation.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in B-ALL. Its overexpression is linked to leukemogenesis and maintenance of the leukemic state through modulation of critical signaling pathways. This guide summarizes the half-maximal inhibitory concentration (IC50) values of several DYRK1A inhibitors, details the experimental methodologies used to determine these values, and visualizes the key signaling pathways involved.
Comparative IC50 Values of DYRK1A Inhibitors in B-ALL
The following table summarizes the IC50 values of various DYRK1A inhibitors against a panel of B-ALL cell lines and patient-derived samples. These values represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key indicator of the compound's potency.
| Inhibitor | B-ALL Model | IC50 (µM) | Reference |
| EHT1610 | MHH-CALL-4 | Not explicitly stated, but treatment at 5µM showed effect | [1] |
| Nalm-6 | See Supplemental Figure 3 in cited paper | [2] | |
| MUTZ-5 | See Supplemental Figure 3 in cited paper | [2] | |
| Patient Samples (SR, MR, HR/VHR) | ~0.5 - 2.0 | [2] | |
| WT-KRASG12D | >10 | [3] | |
| Tc1-KRASG12D | ~5.0 | [3] | |
| DS-PER961 | ~2.5 | [3] | |
| DS-PER962 | ~2.5 | [3] | |
| Leucettinib-21 (LCTB-21) | WT-KRASG12D | ~1.0 | [3] |
| Tc1-KRASG12D | ~0.5 | [3] | |
| DS-PER961 | ~0.5 | [3] | |
| DS-PER962 | ~0.25 | [3] | |
| AM30 | WT-KRASG12D | ~2.5 | [3] |
| Tc1-KRASG12D | ~1.0 | [3] | |
| Harmine | Patient Samples (SR, MR, HR/VHR) | ~1.0 - 4.0 | [2] |
| INDY | Patient Samples (SR, MR, HR/VHR) | ~1.0 - 5.0 | [2] |
SR: Standard Risk; MR: Medium Risk; HR/VHR: High Risk/Very High Risk. IC50 values are approximated from graphical data where exact values were not provided in the text.
Experimental Protocols
The determination of IC50 values is a critical step in the preclinical evaluation of potential therapeutic agents. Below is a detailed methodology for a common cell viability assay used in the cited studies.
Cell Viability Assay using AlamarBlue®
This protocol outlines the steps to determine the IC50 of DYRK1A inhibitors in B-ALL cell lines. The alamarBlue® reagent contains resazurin, which is reduced to the fluorescent resorufin (B1680543) by metabolically active cells. The level of fluorescence is proportional to the number of viable cells.
Materials:
-
B-ALL cell lines (e.g., Nalm-6, REH, MHH-CALL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
DYRK1A inhibitors (e.g., EHT1610, Leucettinib-21) dissolved in DMSO
-
96-well clear-bottom black plates
-
alamarBlue® cell viability reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Culture B-ALL cells to a logarithmic growth phase.
-
Count the cells and adjust the concentration to 1 x 105 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 104 cells) into each well of a 96-well plate.
-
Include wells with medium only as a background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DYRK1A inhibitors in complete culture medium.
-
Add the desired concentrations of the inhibitors to the wells. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (DMSO-treated) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 to 96 hours.[2]
-
-
AlamarBlue® Assay:
-
Following the incubation period, add 10 µL of alamarBlue® reagent to each well.
-
Incubate the plate for an additional 1 to 4 hours at 37°C, protected from light.[4] The optimal incubation time may vary depending on the cell line and density.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of DYRK1A inhibitors in B-ALL, it is crucial to visualize the signaling pathways they target.
Caption: DYRK1A/FOXO1/STAT3 signaling pathway in B-ALL.
The DYRK1A/FOXO1/STAT3 axis is a critical pathway in B-ALL.[5][6][7] DYRK1A phosphorylates the transcription factors FOXO1 and STAT3.[5][6] Phosphorylation of FOXO1 leads to its degradation, while phosphorylation of STAT3 at Ser727 is important for its transcriptional activity, which promotes cell proliferation and survival.[5][6][8] DYRK1A inhibitors block these phosphorylation events, leading to the suppression of leukemic cell growth.
Caption: DYRK1A/NF-κB signaling pathway in B-ALL.[9][10]
In the non-canonical NF-κB pathway, B-cell activating factor (BAFF) binding to its receptor (BAFFR) leads to the activation of DYRK1A.[9] DYRK1A then phosphorylates TRAF3, which in its unphosphorylated state, inhibits the degradation of NIK. Phosphorylation of TRAF3 leads to NIK degradation, which in turn prevents the processing of p100 to p52 and subsequent nuclear translocation of the p52/RelB complex, ultimately inhibiting gene transcription for cell survival.[10][11] DYRK1A inhibitors block the initial phosphorylation of TRAF3, thereby promoting B-ALL cell survival.
Caption: Generalized experimental workflow for IC50 determination.
References
- 1. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 [jci.org]
- 3. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. DYRK1a mediates BAFF-induced noncanonical NF-κB activation to promote autoimmunity and B-cell leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action of a Novel DYRK1A Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a spectrum of diseases, including neurodegenerative disorders such as Alzheimer's, Down syndrome, as well as certain cancers and diabetes.[1] The development of potent and selective DYRK1A inhibitors is, therefore, a significant focus of current research.[1] This guide provides an objective comparison of a novel DYRK1A inhibitor, hereafter referred to as "Novel-Inhibitor-X," with established alternatives. We present supporting experimental data and detailed methodologies to validate its mechanism of action.
DYRK1A Signaling Pathways
DYRK1A is a constitutively active kinase that self-activates through autophosphorylation on a tyrosine residue and subsequently phosphorylates its substrates on serine and threonine residues.[2] This activity allows it to modulate a wide array of cellular processes, including neurodevelopment, cell cycle progression, and gene transcription.[2] DYRK1A is involved in multiple signaling pathways, often with dual roles in promoting or suppressing cellular processes depending on the context.[3] For instance, it can phosphorylate transcription factors like NFAT and CREB.[4] In the context of neurodegenerative diseases, DYRK1A has been shown to phosphorylate α-synuclein, APP, and tau, contributing to the pathology of diseases like Alzheimer's and Parkinson's.[4][5]
Quantitative Comparison of DYRK1A Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50) and its selectivity against other kinases. Below is a comparative summary of Novel-Inhibitor-X and other well-characterized DYRK1A inhibitors. Off-target effects are a primary concern in drug development, making selectivity a critical parameter.[1]
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | GSK3β IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Novel-Inhibitor-X | 15 | >10,000 | >10,000 | High kinome-wide selectivity |
| Harmine | 33 - 107 | 166 | - | MAO-A[1] |
| Leucettine L41 | - | - | - | CLKs, GSK3β[1][6] |
| SM07883 | 1.6 | Potent | Potent | DYRK1B, CLK4, GSK3β[7][8] |
| GNF2133 | - | - | - | Highly selective against GSK3β[9] |
| EHT 1610 | - | - | - | - |
| Compound 8b | 76 | >10,000 | >10,000 | Good kinome-wide selectivity[1] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate). The data presented is a compilation from multiple sources for a comparative overview.[1]
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the accurate evaluation and comparison of inhibitor performance.[1]
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[1]
Objective: To determine the IC50 of an inhibitor against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
384-well white assay plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., Novel-Inhibitor-X) in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.[10]
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of DYRK1A enzyme to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP. The ATP concentration should ideally be at the Km for the kinase to accurately determine the IC50.[10]
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cellular Target Engagement (Western Blot)
This assay validates the inhibitor's activity in a cellular context by measuring the phosphorylation of a known DYRK1A substrate.[6]
Objective: To confirm that the inhibitor can access and engage DYRK1A in cells, leading to a downstream effect.
Materials:
-
Cell line (e.g., HEK293T)
-
Expression vectors for DYRK1A and a known substrate (e.g., Tau)
-
Transfection reagent
-
Test inhibitor
-
Lysis buffer
-
Antibodies: anti-phospho-substrate (specific to the DYRK1A phosphorylation site), anti-total-substrate, and anti-DYRK1A[6]
-
Western blotting reagents and equipment
Procedure:
-
Transfect the cells with the DYRK1A and substrate expression vectors.[6]
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein extracts.[6]
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using the specific antibodies to detect the levels of the phosphorylated substrate, total substrate, and DYRK1A.[6]
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Kinome-wide Selectivity Profiling (e.g., KinomeScan™)
This method assesses the selectivity of an inhibitor by quantifying its binding to a large panel of kinases.
Objective: To determine the selectivity profile of the inhibitor across the human kinome.
Procedure: The KinomeScan™ approach (DiscoverX) is a competition binding assay. An immobilized active-site directed ligand is used to bind a DNA-tagged kinase. The test inhibitor is then added in solution. If the inhibitor binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. The results are reported as the percentage of the control (no inhibitor), where a lower percentage indicates stronger binding of the test compound. This is performed across a large panel of kinases to generate a selectivity profile.[6]
Comparative Analysis Framework
The validation of a novel kinase inhibitor follows a logical progression from in vitro potency and selectivity to cellular efficacy.
Conclusion
The selection of a suitable DYRK1A inhibitor is a critical step in both basic research and drug discovery.[1] This guide provides a foundational comparison of Novel-Inhibitor-X against several key inhibitors based on publicly available data for the latter. The challenge for many DYRK1A inhibitors has been a lack of selectivity, often due to the conserved nature of the ATP-binding pocket within the CMGC kinase family.[1] Newer compounds, such as Compound 8b, demonstrate improved selectivity profiles, highlighting progress in the field.[1] The provided experimental protocols offer standardized methods for the in-house evaluation and comparison of existing and novel DYRK1A inhibitors.[1] The favorable in vitro profile of Novel-Inhibitor-X, particularly its high selectivity against closely related kinases like DYRK1B and GSK3β, makes it a valuable tool for preclinical research into the therapeutic potential of DYRK1A inhibition.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to DYRKs-IN-1 Hydrochloride and Other ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DYRKs-IN-1 hydrochloride with other prominent ATP-competitive inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to DYRK Kinases and Their Inhibition
The DYRK family of protein kinases, particularly DYRK1A and DYRK1B, are crucial regulators of numerous cellular processes, including cell proliferation, differentiation, and survival.[1] Dysregulation of DYRK activity has been implicated in various pathologies, such as neurodegenerative diseases (Alzheimer's disease, Down syndrome), cancer, and diabetes, making them attractive therapeutic targets.[2][3] The inhibitors discussed in this guide are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected ATP-competitive inhibitors against various DYRK isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) | DYRK3 IC50 (nM) | Other Notable Kinase Inhibition (IC50 in nM) |
| This compound | 5[4] | 8[4] | - | - | - |
| Harmine (B1663883) | 33 - 80[5][6] | 166[5] | 900 - 1900[5] | 800 | MAO-A (Ki = 16.9), 5-HT2A (Ki = 397)[6][7] |
| INDY | 240[1] | 230[1] | 27.7 | - | - |
| AZ191 | 88[8] | 17[8][9] | 1890[8] | - | - |
| GSK-626616 | Similar to DYRK3[10] | - | Similar to DYRK3[10] | 0.7[10][11] | Casein kinase 2 (~14)[11] |
| Dyrk1A-IN-1 | 220[12] | - | - | - | Highly selective for DYRK1A[12] |
| Dyrk1A-IN-5 | 6[13] | 600[13] | >10,000[13] | - | CLK1 (500)[13] |
| EHT 1610 | 0.36[1] | 0.59[1] | - | - | - |
Selectivity Profiles
A critical aspect of a kinase inhibitor's utility is its selectivity. Non-selective inhibitors can produce off-target effects, complicating the interpretation of experimental results.
-
This compound is a potent inhibitor of both DYRK1A and DYRK1B.[4]
-
Harmine , a natural product, is a potent DYRK1A inhibitor but also significantly inhibits Monoamine Oxidase A (MAO-A) and other kinases, which can lead to confounding effects.[5][6][7]
-
INDY shows potent inhibition of both DYRK1A and DYRK1B.[1]
-
AZ191 is a selective inhibitor of DYRK1B, with approximately 5-fold selectivity over DYRK1A and over 100-fold selectivity against DYRK2.[8][9]
-
GSK-626616 is a highly potent inhibitor of DYRK3 and also inhibits other DYRK family members with similar potency, while showing high selectivity against a broader panel of kinases.[10][11]
-
Dyrk1A-IN-1 is highlighted as a highly selective inhibitor for DYRK1A.[12]
-
Dyrk1A-IN-5 demonstrates high potency and selectivity for DYRK1A over DYRK1B and DYRK2.[13]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate a key DYRK1A signaling pathway and a general workflow for inhibitor evaluation.
Caption: A simplified diagram of the DYRK1A signaling pathway.
Caption: A general experimental workflow for comparing DYRK inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize and compare DYRK inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of an inhibitor.
Materials:
-
Recombinant DYRK enzyme (e.g., DYRK1A)
-
Substrate peptide (e.g., DYRKtide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in kinase assay buffer. Also, prepare a vehicle control (DMSO without inhibitor).
-
Reaction Setup: To each well of the assay plate, add the kinase, substrate, and inhibitor (or vehicle control).
-
Initiate Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Cellular Target Engagement
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a known DYRK substrate in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit (or equivalent)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the DYRK inhibitor or a vehicle control (DMSO) for a specified duration.
-
Protein Extraction: Lyse the cells in lysis buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the relative phosphorylation levels across the different treatment conditions to assess the dose-dependent effect of the inhibitor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Harmine - Wikipedia [en.wikipedia.org]
- 8. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of DYRKs-IN-1 Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of DYRKs-IN-1 hydrochloride, a potent dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance. Due to the biologically active nature of this compound, its disposal requires meticulous attention to prevent unintended environmental release and occupational exposure.
Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe management of chemical waste. Adherence to these guidelines will minimize risks of exposure and environmental contamination. All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to prevent inhalation of aerosolized powder and to contain potential spills.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[2]
For optimal stability, the compound in its solid (powder) form should be stored at -20°C.[3] If prepared in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for long-term stability.[3][4]
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years[3] |
| In DMSO | -80°C | Up to 6 months[3][4] |
| In DMSO | -20°C | Up to 1 month[4] |
| In DMSO at 4°C | 4°C | Up to 2 weeks[3] |
Table 1: Recommended Storage Conditions for this compound
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for hazardous chemical waste and should be adapted to comply with institutional and local regulations.
Waste Segregation:
Proper segregation of waste is the foundation of a safe disposal plan. Different waste streams require specific disposal routes.
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, must be collected in a designated, leak-proof hazardous waste container.[2]
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsate from cleaning contaminated glassware, must be collected in a separate, designated hazardous waste container. Do not dispose of solutions down the drain. [5]
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.[2]
Waste Container Labeling:
Accurate and clear labeling is a critical safety and compliance measure.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2][5]
-
The label must include the full chemical name: "this compound."[2]
-
For liquid waste, list all components of the mixture, including solvents and their approximate concentrations.[2]
-
Include the date when waste was first added to the container.[2]
Waste Storage and Collection:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Liquid waste containers should be stored in secondary containment to prevent spills.[5]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2]
Decontamination of Empty Containers:
To be considered non-hazardous, empty containers of this compound must be triple-rinsed.[5]
-
Use a small amount of a suitable solvent (such as the one used to prepare solutions) for each rinse.[5]
-
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.[5]
-
After triple-rinsing, deface or remove the original label from the container.[5]
-
The rinsed and de-labeled container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this with your institutional guidelines.[5]
References
Personal protective equipment for handling DYRKs-IN-1 hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, storage, and disposal of DYRKs-IN-1 hydrochloride, a potent kinase inhibitor.
This compound is a powerful inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs), particularly DYRK1A and DYRK1B, and exhibits antitumor properties.[1][2] As a potent, biologically active small molecule, meticulous handling is crucial to ensure personnel safety and maintain experimental integrity. All procedures should be performed by trained personnel familiar with the potential hazards of such compounds.
Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor, appropriate personal protective equipment should be worn at all times when handling the compound in either solid or solution form. The following are minimum PPE recommendations based on handling similar potent compounds.[3][4]
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles must be worn at all times in the laboratory.[3] |
| Body Protection | A standard laboratory coat is required.[4] For procedures with a high risk of splashing, consider a disposable gown.[3] |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles.[3] |
Operational Plan: Handling and Experimental Protocol
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored as a powder at 4°C, sealed, and away from moisture.[2] Once in solution, it should be stored at -80°C for up to six months or -20°C for up to one month.[2]
Preparation of Stock Solutions:
-
Weighing: The solid compound should be weighed in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[3]
-
Solvents: A common solvent for this compound is DMSO.[2] Ensure the use of anhydrous, high-purity solvents to maintain the integrity of the compound.
-
Dissolving: To aid dissolution, gentle warming (up to 60°C) and/or sonication may be applied.[2] If precipitation occurs, these methods can also be used to redissolve the compound.[3]
Experimental Use: All procedures involving this compound, particularly the handling of stock solutions, should be performed in a chemical fume hood to prevent exposure to aerosols.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[3] Always follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Waste Segregation:
-
Solid Waste: All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing papers, disposable gowns) should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3][5]
-
Liquid Waste: Unused solutions and liquid waste containing this compound should be collected in a sealed, labeled hazardous chemical waste container. Do not dispose of down the drain .[3][4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[5]
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] The label should also list all components of any liquid waste mixture, including solvents and their approximate concentrations, and the date of waste accumulation.[5]
Decontamination: Work surfaces should be decontaminated after use. A suitable decontamination solution, such as 70% ethanol (B145695) followed by a surface cleaner, should be used.[3]
Final Disposal: Once waste containers are full, seal them securely and arrange for pickup and disposal by your institution's certified hazardous waste management provider.[5]
Experimental Workflow and Safety Protocol
Caption: Recommended workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
